Product packaging for Vapreotide Acetate(Cat. No.:CAS No. 116430-60-5)

Vapreotide Acetate

Cat. No.: B117028
CAS No.: 116430-60-5
M. Wt: 1191.4 g/mol
InChI Key: KBIZSMHYSQUHDH-NCACADTJSA-N
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Description

Vapreotide is only found in individuals that have used or taken this drug. It is a synthetic octapeptide somatostatin analog. It was being studied for the treatment of cancer.The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (A2442).
See also: Vapreotide (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H74N12O11S2 B117028 Vapreotide Acetate CAS No. 116430-60-5

Properties

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIZSMHYSQUHDH-NCACADTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N12O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116430-60-5
Record name Vapreotide acetate [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAPREOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vapreotide Acetate: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for Vapreotide Acetate, a synthetic octapeptide analogue of somatostatin. Vapreotide is a crucial therapeutic agent used in the management of various conditions, including esophageal variceal bleeding and certain tumors.[1][2] This document details both liquid-phase and solid-phase synthesis strategies, purification methodologies, and the key signaling pathways through which Vapreotide exerts its pharmacological effects.

Synthesis of Vapreotide

Vapreotide, with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, can be synthesized through two primary methodologies: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).[3][4]

Liquid-Phase Peptide Synthesis (LPPS)

The liquid-phase synthesis of Vapreotide involves the sequential coupling of protected amino acid fragments in solution. A common strategy involves the synthesis of two key fragments, which are then coupled and subsequently cyclized to form the final octapeptide.[3]

A representative liquid-phase synthesis of Vapreotide is outlined below, based on established patent literature.[3] This process utilizes protecting groups such as Boc (tert-butyloxycarbonyl) and Acm (acetamidomethyl) to prevent unwanted side reactions.

Step 1: Synthesis of Protected Peptide Fragments

  • Fragment A (e.g., Boc-(D)-Phe-Cys(Acm)-Tyr-OH): This fragment is synthesized by the stepwise coupling of the corresponding protected amino acids in a suitable organic solvent (e.g., dichloromethane, dimethylformamide). Coupling is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.[3][5]

  • Fragment B (e.g., H-(D)-Trp-Lys(Boc)-Val-Cys(Acm)-Trp-NH2): This fragment is similarly synthesized through sequential coupling of protected amino acids. The C-terminal tryptophan is in the amide form.

Step 2: Coupling of Fragments

  • The carboxyl group of Fragment A is activated, and then coupled with the N-terminal amino group of Fragment B. The reaction is carried out in an organic solvent in the presence of a coupling agent.

Step 3: Deprotection of Cysteine Residues

  • The Acm protecting groups on the cysteine residues are selectively removed to expose the thiol groups.

Step 4: Disulfide Bond Formation (Cyclization)

  • The linear, deprotected peptide is subjected to an oxidation reaction, typically using iodine or potassium ferricyanide in a dilute solution, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.[3]

Step 5: Global Deprotection

  • All remaining protecting groups (e.g., Boc) are removed, often using a strong acid such as trifluoroacetic acid (TFA), to yield the crude Vapreotide.[3]

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers an alternative and often more efficient method for producing Vapreotide. In SPPS, the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin).[6] This approach simplifies the purification of intermediates, as excess reagents and by-products are removed by simple filtration and washing.[7]

The following is a generalized protocol for the solid-phase synthesis of Vapreotide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

1. Resin Preparation:

  • A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF (e.g., 20%).[5]
  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent (e.g., HBTU, HOBt) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin to form the next peptide bond.[5] The coupling efficiency is monitored using a qualitative test such as the Kaiser test.[7]
  • Washing: The resin is washed extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and by-products.

3. Cleavage from Resin and Global Deprotection:

  • Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[7]

4. Cyclization:

  • The linear peptide is cyclized in solution through the formation of a disulfide bond between the two cysteine residues, as described in the liquid-phase synthesis.

Purification of this compound

The crude Vapreotide obtained from either synthesis method contains various impurities, including deletion sequences, incompletely deprotected peptides, and by-products from side reactions. Therefore, a robust purification process is essential to achieve the high purity required for pharmaceutical applications. The primary method for purifying Vapreotide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3][8]

Experimental Protocol: Preparative RP-HPLC Purification

The following protocol outlines a typical preparative RP-HPLC method for the purification of Vapreotide. The final product is often obtained as an acetate salt by using acetic acid in the mobile phase and during lyophilization.

1. Column and Mobile Phases:

  • Column: A preparative C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a small percentage of an acid, typically 0.1% trifluoroacetic acid (TFA) or 0.1% acetic acid.[9][10]

  • Mobile Phase B: Acetonitrile with the same concentration of the same acid as in Mobile Phase A.[9][10]

2. Gradient Elution:

  • A linear gradient of increasing Mobile Phase B is used to elute the Vapreotide from the column. A shallow gradient around the elution point of Vapreotide is often employed to achieve optimal separation from closely eluting impurities. A typical gradient might run from 10% to 50% acetonitrile over a specified time.

3. Detection:

  • The elution profile is monitored using a UV detector, typically at a wavelength of 220 nm or 280 nm.

4. Fraction Collection:

  • Fractions are collected as the Vapreotide peak elutes. The purity of the collected fractions is analyzed by analytical HPLC.

5. Lyophilization:

  • The pure fractions are pooled, and the solvent is removed by lyophilization (freeze-drying) to obtain the final this compound as a white, fluffy powder.

Data Presentation: Synthesis and Purification Parameters

While specific yields and purities are highly dependent on the scale and specific conditions of the synthesis and purification, the following tables provide a general overview of the expected outcomes and parameters.

Table 1: Vapreotide Synthesis Parameters (Illustrative)

ParameterLiquid-Phase SynthesisSolid-Phase Synthesis
Support Not applicableRink Amide Resin
Protecting Groups Boc, AcmFmoc, Trt, Boc
Coupling Agents DCC, HBTU/HOBtHBTU/HOBt, DIC/HOBt
Cleavage Reagent TFATFA-based cocktail
Cyclization Agent Iodine, K3[Fe(CN)6]Iodine, K3[Fe(CN)6]
Typical Crude Purity 40-60%60-80%
Overall Yield (Crude) 10-20%20-40%

Table 2: Vapreotide Purification Parameters (Illustrative)

ParameterValue
Chromatography Mode Reversed-Phase HPLC
Stationary Phase C18 silica gel, 10 µm
Column Dimensions 50 x 250 mm (Preparative)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 20% to 40% B over 30 min
Flow Rate 80 mL/min
Detection Wavelength 220 nm
Final Purity >98%
Recovery Yield 50-70%

Signaling Pathways of Vapreotide

Vapreotide exerts its biological effects by interacting with specific cell surface receptors, primarily somatostatin receptors (SSTRs) and, to some extent, the neurokinin-1 receptor (NK1R).[1][5]

Somatostatin Receptor (SSTR) Signaling

Vapreotide is a potent agonist for SSTR2 and SSTR5.[2] The binding of Vapreotide to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.

SSTR2_Signaling Vapreotide Vapreotide SSTR2 SSTR2 Vapreotide->SSTR2 Binds to G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits SHP1 SHP-1 G_protein->SHP1 Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PI3K_AKT PI3K/AKT Pathway SHP1->PI3K_AKT Inhibits MAPK MAPK Pathway (ERK1/2) SHP1->MAPK Modulates Cell_Cycle Cell Cycle Arrest (↑p21, ↑p27) PI3K_AKT->Cell_Cycle Leads to MAPK->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Can induce

Caption: Vapreotide-mediated SSTR2 signaling pathway.

Neurokinin-1 Receptor (NK1R) Signaling

Vapreotide also exhibits antagonist activity at the NK1R, blocking the effects of Substance P (SP).[5] This interaction is implicated in some of Vapreotide's analgesic and anti-inflammatory properties.

NK1R_Signaling cluster_sp Substance P Signaling SP Substance P NK1R NK1R SP->NK1R Binds to Gq_protein Gq Protein NK1R->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] IP3->Ca2 Induces release PKC PKC DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Promotes Vapreotide Vapreotide Vapreotide->NK1R Blocks

Caption: Vapreotide antagonism of the NK1R signaling pathway.

Experimental Workflow Overview

The overall process from synthesis to purified this compound can be visualized as a sequential workflow.

Vapreotide_Workflow cluster_synthesis Synthesis LPPS Liquid-Phase Peptide Synthesis Crude_Peptide Crude Linear Vapreotide LPPS->Crude_Peptide SPPS Solid-Phase Peptide Synthesis SPPS->Crude_Peptide Cyclization Disulfide Bond Formation (Cyclization) Crude_Peptide->Cyclization Crude_Vapreotide Crude Vapreotide Cyclization->Crude_Vapreotide Purification Preparative RP-HPLC Crude_Vapreotide->Purification Pure_Vapreotide Purified Vapreotide Fractions Purification->Pure_Vapreotide Lyophilization Lyophilization Pure_Vapreotide->Lyophilization Final_Product This compound (>98% Purity) Lyophilization->Final_Product

Caption: Overall workflow for this compound production.

References

Vapreotide Acetate: A Comprehensive Technical Guide on its Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] It exhibits a longer half-life and greater potency than its endogenous counterpart, making it a valuable therapeutic agent in various clinical settings. Primarily, Vapreotide is utilized for the management of esophageal variceal bleeding in patients with liver cirrhosis and has also been investigated for its efficacy in treating AIDS-related diarrhea.[1][2] This technical guide provides an in-depth overview of the chemical structure and characterization of this compound, offering detailed experimental protocols and data presentation to support research and development activities.

Chemical Structure and Physicochemical Properties

Vapreotide is a cyclic octapeptide with a disulfide bridge between two cysteine residues. Its amino acid sequence is D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide.[1] The peptide is supplied as an acetate salt to improve its stability and solubility.

While there are some inconsistencies in the reported molecular formula and weight, this can be attributed to the variable number of acetate molecules associated with the peptide. The most commonly cited molecular formula for the peptide cation is C₅₇H₇₀N₁₂O₉S₂.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula (Peptide) C₅₇H₇₀N₁₂O₉S₂[1]
Molecular Weight (Peptide) 1131.4 g/mol [1]
Amino Acid Sequence D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂[1]
Appearance White to off-white solid
Solubility Slightly soluble in acetic acid and methanol

Characterization of this compound

The comprehensive characterization of this compound is crucial for ensuring its quality, purity, and identity. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for the quantitative determination of the acetate counter-ion.

Experimental Protocol for Purity Assessment (Adapted from Octreotide Acetate analysis): [3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A solution of triethylamine in water, with the pH adjusted to 5.4 using orthophosphoric acid, mixed with a small percentage of acetonitrile (e.g., 90:10 v/v).[3]

  • Mobile Phase B: A mixture of water and acetonitrile with the same triethylamine/orthophosphoric acid buffer system but with a higher concentration of acetonitrile (e.g., 40:60 v/v).[3]

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 0-70% B in 60 minutes).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 210 nm.[3]

  • Sample Preparation: this compound is dissolved in a suitable diluent, such as a sodium acetate buffer at pH 4.0.[3]

Expected Results: The chromatogram should show a major peak corresponding to Vapreotide, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.

Experimental Protocol for Acetate Quantification: [5][6]

  • Instrumentation: HPLC system with a UV/Vis or a conductivity detector.

  • Column: A strong anion exchange column (e.g., SUPELCOSIL SAX1).[5][6]

  • Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) at a controlled pH and ionic strength. The retention of acetate is sensitive to both pH and ionic strength of the mobile phase.[5][6]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or conductivity detection.

  • Sample Preparation: The sample is dissolved in the mobile phase.

Table 2: Typical HPLC Purity Data for a Peptide Pharmaceutical

ParameterSpecification
Purity (by area %) ≥ 98.0%
Largest Single Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Vapreotide and to elucidate its structure through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.

  • Fragmentation: Tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of Vapreotide. The fragmentation pattern in the MS/MS spectrum will be complex due to the cyclic nature of the peptide but will yield characteristic b- and y-type fragment ions from the cleavage of the peptide backbone, confirming the amino acid sequence. The loss of the acetate counter-ion is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of this compound in solution. A comprehensive assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances is essential for unambiguous structural confirmation.

Experimental Protocol (Adapted from Octreotide Acetate analysis): [7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Solvent: The sample is dissolved in a deuterated solvent, typically water (D₂O) or a mixture of H₂O/D₂O to observe exchangeable amide protons.

  • Experiments: A suite of 1D and 2D NMR experiments is required for full assignment:

    • 1D ¹H: Provides an overview of the proton signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system (an entire amino acid residue).

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing conformational information.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogens.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons that are 2-3 bonds away, aiding in sequential assignment.

Expected Results: The series of NMR spectra will allow for the sequential assignment of all proton, carbon, and nitrogen resonances to their respective amino acid residues in the Vapreotide sequence. This provides definitive proof of the primary structure and insights into the three-dimensional conformation of the molecule in solution.

Mechanism of Action and Signaling Pathways

Vapreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). It shows a high affinity for SSTR2 and SSTR5.[1] The activation of these receptors triggers a cascade of intracellular signaling events.

SSTR2 and SSTR5 Signaling Pathway

The primary signaling pathway initiated by Vapreotide binding to SSTR2 and SSTR5 involves the inhibition of adenylyl cyclase.

SSTR2_SSTR5_Signaling Vapreotide This compound SSTR SSTR2 / SSTR5 Vapreotide->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to

Caption: Vapreotide-mediated inhibition of adenylyl cyclase.

Upon binding of Vapreotide to SSTR2 or SSTR5, the associated inhibitory G-protein (Gi/o) is activated.[8][9] This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), ultimately resulting in the downstream cellular effects, such as the inhibition of hormone secretion.

Additional Signaling Pathways

Beyond the canonical adenylyl cyclase pathway, SSTR2 and SSTR5 activation can also modulate other signaling cascades, including the MAPK/ERK pathway and the activation of protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2.[10] These pathways are involved in regulating cell proliferation and apoptosis.

SSTR_MAPK_PTP_Pathway cluster_mapk MAPK Pathway cluster_ptp PTP Pathway Vapreotide This compound SSTR SSTR2 / SSTR5 Vapreotide->SSTR G_protein Gi/o Protein SSTR->G_protein SHP1 SHP-1 SSTR->SHP1 SHP2 SHP-2 SSTR->SHP2 Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation_MAPK Modulation of Cell Proliferation ERK->Cell_Proliferation_MAPK Cell_Proliferation_PTP Inhibition of Cell Growth SHP1->Cell_Proliferation_PTP SHP2->Ras

Caption: Vapreotide's influence on MAPK and PTP signaling.

Conclusion

The chemical structure and characterization of this compound are well-defined through a combination of advanced analytical techniques. This guide provides a foundational understanding of its properties and the methodologies required for its analysis. A thorough characterization, as outlined, is paramount for ensuring the quality, safety, and efficacy of this compound in its clinical applications. The elucidation of its signaling pathways provides a basis for understanding its mechanism of action and for the development of future somatostatin analogues with improved therapeutic profiles.

References

Vapreotide Acetate: A Technical Guide to its Mechanism of Action at SSTR2 and SSTR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of the natural hormone somatostatin, engineered for greater metabolic stability.[1] It is utilized in the treatment of conditions such as esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[1] The therapeutic effects of Vapreotide are primarily mediated through its interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs). Vapreotide exhibits a high binding affinity for two of these subtypes: SSTR2 and SSTR5.[1][2][3] This document provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects upon binding to SSTR2 and SSTR5, including downstream signaling cascades, functional outcomes, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Receptor Binding and G-Protein Coupling

Vapreotide, like endogenous somatostatin, acts as an agonist at SSTR2 and SSTR5.[2][4] Upon binding, it induces a conformational change in the receptor, facilitating its coupling to inhibitory G-proteins of the Gi/o family.[5] This interaction is the critical initiating step for all subsequent downstream signaling events. The activation of Gi proteins leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various intracellular effectors.

Quantitative Data: Binding Affinity of Vapreotide Analogs

The affinity of a ligand for its receptor is a key determinant of its potency and specificity. The following table summarizes the in vitro binding affinities (IC50 values) of a Vapreotide analog for human somatostatin receptor subtypes, providing a quantitative basis for its selectivity.

Compoundsst1 (IC50 nM)sst2 (IC50 nM)sst3 (IC50 nM)sst4 (IC50 nM)sst5 (IC50 nM)
Y-DOTA-vapreotide> 10008.3200> 100031
Data sourced from a study evaluating various somatostatin radiotracers.[6] The IC50 value represents the concentration of the compound required to displace 50% of a specific radioligand.

Signaling Pathways and Cellular Effects

Activation of SSTR2 and SSTR5 by Vapreotide initiates a cascade of intracellular events that collectively inhibit cell secretion and proliferation.[7][8]

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The primary and most well-characterized downstream effect of SSTR2 and SSTR5 activation is the inhibition of adenylyl cyclase (AC) by the Gαi subunit.[8][9] This enzymatic inhibition leads to a rapid decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] A reduction in cAMP levels has multiple consequences, including the decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation status and activity of numerous proteins involved in hormone secretion and cell growth.[10]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Vapreotide Vapreotide SSTR2_5 SSTR2 / SSTR5 Vapreotide->SSTR2_5 Binds Gi Gi Protein (αβγ) SSTR2_5->Gi Activates G_alpha_i Gαi Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream ↓ Cellular Response (e.g., ↓ Secretion) PKA->Downstream Modulates

Caption: Vapreotide-mediated inhibition of the adenylyl cyclase/cAMP pathway via Gi-protein coupling.

Modulation of Ion Channel Activity

Both the Gαi and Gβγ subunits released upon receptor activation can directly modulate the activity of various ion channels.[8]

  • Potassium (K+) Channels: The Gβγ dimer often activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to K+ efflux, causing hyperpolarization of the cell membrane. Hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thus indirectly reducing calcium influx.[9]

  • Calcium (Ca2+) Channels: The Gβγ subunit can also directly inhibit voltage-gated Ca2+ channels (VGCCs), predominantly of the L-type and N-type.[9][11] This action directly reduces the influx of extracellular Ca2+, a critical trigger for the exocytosis of hormones and neurotransmitters.[11]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Extracellular Vapreotide Vapreotide SSTR2_5 SSTR2 / SSTR5 Vapreotide->SSTR2_5 Gi Gi Protein SSTR2_5->Gi G_beta_gamma Gβγ Gi->G_beta_gamma Releases K_Channel K+ Channel (GIRK) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Ca_Channel Ca2+ Channel (VGCC) Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx G_beta_gamma->K_Channel Activates G_beta_gamma->Ca_Channel Inhibits Hyperpolarization->Ca_Channel Inhibits VGCC Opening Secretion ↓ Hormone Secretion Ca_Influx->Secretion K_ion K+ K_ion->K_Channel Efflux Ca_ion Ca2+ Ca_ion->Ca_Channel Influx

Caption: Modulation of K+ and Ca2+ ion channels by the Gβγ subunit following Vapreotide binding.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Vapreotide can exert anti-proliferative effects by modulating the MAPK/ERK signaling cascade.[12] This is often achieved through the activation of tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate components of growth factor receptor signaling pathways, thereby attenuating mitogenic signals.[12]

Receptor Internalization

Prolonged agonist stimulation, including by Vapreotide, leads to phosphorylation of the SSTR2 and SSTR5 intracellular domains by G-protein-coupled receptor kinases (GRKs).[13] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein (desensitization) and target it for internalization into endosomes via clathrin-coated pits.[13][14] This process serves as a key mechanism for regulating the intensity and duration of the signal.

Experimental Protocols

The characterization of Vapreotide's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of Vapreotide for SSTR2 and SSTR5 by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation: Membranes are prepared from cell lines stably expressing high levels of either human SSTR2 or SSTR5 (e.g., CHO-K1 or HEK293 cells).[15]

  • Incubation: A fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Vapreotide.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters (e.g., using a multi-well filter plate) to separate the receptor-bound radioligand from the unbound radioligand.[16] The filters are then washed to remove non-specific binding.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Analysis: The data are plotted as the percentage of specific binding versus the concentration of Vapreotide. Non-linear regression analysis is used to calculate the IC50 value.[16]

P1 Prepare membranes from SSTR2 or SSTR5-expressing cells P2 Incubate membranes with radioligand and varying [Vapreotide] P1->P2 P3 Rapidly filter mixture through glass fiber filter plate P2->P3 P4 Wash filters to remove unbound radioligand P3->P4 P5 Quantify radioactivity on filters via scintillation counting P4->P5 P6 Plot % specific binding vs [Vapreotide] and calculate IC50 P5->P6

Caption: Workflow for a competitive radioligand binding assay to determine Vapreotide's receptor affinity.

cAMP Functional Assay

This assay measures Vapreotide's ability to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Plating: Whole cells expressing SSTR2 or SSTR5 are plated in a multi-well plate.[10]

  • Stimulation: Cells are first treated with an adenylyl cyclase activator, such as forskolin, to induce a measurable baseline of cAMP production.

  • Treatment: Cells are co-incubated with the activator and varying concentrations of Vapreotide.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured. Common methods include:

    • Luminescence-based assays (e.g., cAMP-Glo™): These assays use a luciferase system where light output is inversely proportional to the cAMP concentration.[10]

    • FRET-based assays: These use genetically encoded biosensors that change their fluorescence resonance energy transfer signal upon binding to cAMP.[17]

  • Analysis: A dose-response curve is generated to determine the EC50 value for cAMP inhibition.

C1 Plate SSTR2/SSTR5-expressing cells in multi-well plate C2 Stimulate cells with Forskolin to elevate baseline cAMP C1->C2 C3 Treat cells with varying concentrations of Vapreotide C2->C3 C4 Lyse cells and add detection reagents (e.g., cAMP-Glo™) C3->C4 C5 Measure signal (e.g., luminescence) inversely proportional to [cAMP] C4->C5 C6 Plot response vs [Vapreotide] and calculate EC50 C5->C6

Caption: General workflow for a cell-based cAMP inhibition assay.

Receptor Internalization Assay

This assay visualizes and quantifies the movement of SSTR2/SSTR5 from the plasma membrane into the cell upon Vapreotide stimulation.

Methodology (Whole-Cell ELISA):

  • Cell Culture: Cells expressing N-terminally epitope-tagged SSTR2 or SSTR5 (e.g., FLAG-tag) are grown in multi-well plates.[18]

  • Treatment: Cells are treated with Vapreotide for various time points to induce internalization.

  • Fixation: Cells are fixed with a reagent like paraformaldehyde to preserve their structure.

  • Antibody Incubation: A primary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically recognizes the epitope tag is added. This antibody can only bind to receptors remaining on the cell surface.[18]

  • Substrate Addition: A chromogenic HRP substrate is added, which develops a color in the presence of the enzyme.

  • Quantification: The reaction is stopped, and the color intensity, which is proportional to the number of receptors on the cell surface, is measured using a plate reader at a specific absorbance.[18] A decrease in signal over time indicates receptor internalization.

I1 Culture cells expressing N-terminally tagged SSTR2/SSTR5 I2 Treat cells with Vapreotide for desired time points I1->I2 I3 Fix cells to preserve receptor location I2->I3 I4 Incubate with HRP-conjugated antibody against the tag I3->I4 I5 Add chromogenic substrate and measure absorbance I4->I5 I6 Calculate % of surface receptors remaining after treatment I5->I6

Caption: Workflow for a whole-cell ELISA-based receptor internalization assay.

Conclusion

This compound is a potent agonist for both SSTR2 and SSTR5. Its mechanism of action is initiated by high-affinity binding to these receptors, leading to the activation of inhibitory Gi/o proteins. This triggers a multifactorial signaling cascade characterized by the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, modulation of K+ and Ca2+ channel activities, and regulation of the MAPK pathway. Collectively, these molecular events result in the potent inhibition of hormone secretion and cell proliferation, which are the cornerstones of its therapeutic utility. The continuous investigation of these pathways using quantitative and functional assays is crucial for the development of next-generation somatostatin analogs with improved efficacy and receptor subtype selectivity.

References

Vapreotide Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate, a synthetic octapeptide analog of somatostatin, exhibits a distinct binding profile for the five subtypes of somatostatin receptors (SSTR1-5). This differential affinity is critical to its mechanism of action and therapeutic applications, which primarily revolve around the management of neuroendocrine tumors and other conditions characterized by hormonal hypersecretion.[1] This technical guide provides an in-depth analysis of this compound's binding affinity, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Somatostatin Receptor Binding Affinity of this compound

This compound demonstrates a high affinity for somatostatin receptor subtypes 2 and 3, moderate affinity for subtype 5, and low affinity for subtypes 1 and 4. The binding affinities, expressed as half-maximal inhibitory concentrations (IC50), are summarized in the table below. This data highlights the selectivity of Vapreotide for SSTR2 and SSTR3, which are frequently overexpressed in neuroendocrine tumors.

Receptor SubtypeThis compound IC50 (nM)
SSTR1200
SSTR20.17
SSTR30.1
SSTR4620
SSTR521

Data sourced from competitive binding experiments using [125I-labeled Tyr11]somatostatin-14 on membranes from CHO cells expressing human somatostatin receptor subtypes.[2]

Experimental Protocols

The determination of this compound's binding affinity for somatostatin receptors is typically achieved through in vitro competitive radioligand binding assays. The following is a detailed methodology based on established protocols.[2][3][4][5][6][7]

Cell Culture and Membrane Preparation
  • Cell Culture : Chinese Hamster Ovary (CHO) cells, stably transfected to express a single subtype of human somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), are cultured in appropriate media until they reach confluence.

  • Cell Harvesting and Lysis : The cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation. The cell pellet is then resuspended in a hypotonic lysis buffer and homogenized.

  • Membrane Isolation : The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the crude cell membranes.

  • Protein Quantification : The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA protein assay, to ensure consistent amounts of receptor are used in the binding assay.

Competitive Radioligand Binding Assay
  • Assay Buffer : A suitable binding buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail to prevent receptor degradation.

  • Incubation : The cell membranes (containing a fixed amount of protein) are incubated in the binding buffer with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]somatostatin-14) and varying concentrations of unlabeled this compound.

  • Equilibrium : The incubation is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification of Radioactivity : The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a gamma counter.

  • Data Analysis : The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value for this compound at each receptor subtype is determined. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

G cluster_0 Experimental Workflow: Competitive Binding Assay A CHO Cells Expressing SSTR Subtype B Cell Lysis and Membrane Preparation A->B Homogenization C Incubation with Radioligand and Vapreotide B->C Addition of [125I]SST-14 and Vapreotide D Separation of Bound/ Free Radioligand (Filtration) C->D Equilibrium Reached E Quantification of Bound Radioactivity D->E Gamma Counting F Data Analysis (IC50 Determination) E->F Non-linear Regression

Competitive Binding Assay Workflow

Signaling Pathways

Upon binding to its target receptors, this compound, like the endogenous ligand somatostatin, initiates a cascade of intracellular signaling events. Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi).[8] The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Furthermore, Vapreotide's antiproliferative effects are mediated through distinct pathways depending on the receptor subtype:

  • SSTR2: Activation of SSTR2 by Vapreotide stimulates a tyrosine phosphatase, which is implicated in the inhibition of cell growth.

  • SSTR5: The antiproliferative signal from SSTR5 is thought to involve the inositol phospholipid/calcium pathway.[2]

G cluster_0 Vapreotide-Mediated Signaling Pathways cluster_SSTR2 SSTR2 Pathway cluster_SSTR5 SSTR5 Pathway Vapreotide Vapreotide Acetate SSTR2 SSTR2 Vapreotide->SSTR2 SSTR5 SSTR5 Vapreotide->SSTR5 Gi_2 Gi SSTR2->Gi_2 activates PTP Tyrosine Phosphatase SSTR2->PTP activates AC_2 Adenylyl Cyclase Gi_2->AC_2 inhibits cAMP_2 ↓ cAMP AC_2->cAMP_2 Growth_Inhibition_2 Inhibition of Cell Growth PTP->Growth_Inhibition_2 Gq Gq SSTR5->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Growth_Inhibition_5 Inhibition of Cell Growth Ca->Growth_Inhibition_5

Vapreotide Signaling Pathways

Conclusion

This compound's high affinity for somatostatin receptor subtypes 2 and 3 provides a molecular basis for its therapeutic efficacy in neuroendocrine tumors and other related disorders. A thorough understanding of its binding characteristics and the downstream signaling pathways is essential for the continued development and optimization of somatostatin analogs in oncology and endocrinology. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced interactions between Vapreotide and its receptors.

References

In Vitro Signaling Pathways Activated by Vapreotide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of somatostatin, exhibiting a complex pharmacological profile through its interaction with multiple receptor systems.[1] Primarily, it functions as an agonist at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and also demonstrates antagonist activity at the neurokinin-1 receptor (NK1R).[2][3] This dual activity translates into a diverse range of cellular responses, making it a subject of significant interest in therapeutic development. This technical guide provides an in-depth overview of the in vitro signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways

This compound's engagement with its target receptors initiates a cascade of intracellular events. The primary pathways modulated by Vapreotide include the inhibition of adenylyl cyclase, modulation of MAPK and PI3K/Akt signaling, and the activation of protein phosphatases through its interaction with SSTR2 and SSTR5.[2] Concurrently, its antagonism of NK1R blocks the signaling pathways initiated by the endogenous ligand, Substance P.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and functional activity of this compound and its analogs in various in vitro assay systems.

Table 1: Receptor Binding Affinity of Vapreotide and Analogs

LigandReceptorAssay TypeCell/Tissue TypeParameterValue (nM)Reference(s)
VapreotideNK1R[³H]Substance P DisplacementGuinea-pig bronchiIC₅₀330[4][5]
Y-DOTA-VapreotideSSTR5Radioligand BindingTransfected CellsIC₅₀16[6]
Tc-99m-RC-160 (Vapreotide)Somatostatin ReceptorsReceptor DisplacementRat brain cortex membranesK_d_71

Table 2: Functional Activity of this compound

PathwayAssayCell TypeParameterValueReference(s)
NK1R SignalingSubstance P-induced Ca²⁺ MobilizationU373MGInhibitionDose-dependent[4][5]
NK1R SignalingSubstance P-induced NF-κB ActivationHEK293-NK1RInhibitionPartial at 10 µM[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling cascades activated by this compound.

G cluster_SSTR Somatostatin Receptor (SSTR2/5) Signaling Vapreotide This compound SSTR SSTR2 / SSTR5 Vapreotide->SSTR G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition SHP1 SHP-1 G_protein->SHP1 Activation MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Modulation PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Effects Inhibition of Hormone Secretion Anti-proliferative Effects PKA->Cellular_Effects SHP1->Cellular_Effects MAPK_pathway->Cellular_Effects PI3K_pathway->Cellular_Effects

Vapreotide activation of SSTR2/5 signaling pathways.

G cluster_NK1R Neurokinin-1 Receptor (NK1R) Antagonism Vapreotide This compound NK1R NK1R Vapreotide->NK1R Antagonism SubstanceP Substance P SubstanceP->NK1R Gq_protein Gq/11 Protein NK1R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Responses Inflammation Pain Signaling Ca_release->Cellular_Responses NFkB_pathway NF-κB Pathway PKC->NFkB_pathway NFkB_pathway->Cellular_Responses

Vapreotide antagonism of Substance P-induced NK1R signaling.

Detailed Experimental Protocols

Radioligand Binding Assay for SSTR2/SSTR5

Objective: To determine the binding affinity (Ki) of this compound for human SSTR2 and SSTR5.

Materials:

  • HEK293 cells stably expressing human SSTR2 or SSTR5

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • Assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14

  • Non-specific binding control: Unlabeled Somatostatin-14 (1 µM)

  • This compound stock solution

  • 96-well filter plates (GF/C filters)

  • Scintillation fluid and counter

Workflow Diagram:

G start Start cell_culture Culture SSTR2/5-expressing HEK293 cells start->cell_culture membrane_prep Prepare cell membranes via homogenization and centrifugation cell_culture->membrane_prep assay_setup Set up binding reaction in 96-well plate: - Membranes - [¹²⁵I]-SRIF-14 - Vapreotide or control membrane_prep->assay_setup incubation Incubate at 25°C for 60 minutes assay_setup->incubation filtration Rapidly filter through GF/C plate to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold assay buffer filtration->washing counting Measure radioactivity in a scintillation counter washing->counting analysis Analyze data to determine IC₅₀ and calculate Ki counting->analysis end End analysis->end

Radioligand binding assay workflow.

Procedure:

  • Membrane Preparation: Harvest cultured cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Assay: In a 96-well plate, combine 50 µL of cell membrane suspension, 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin-14 (final concentration ~0.1 nM), and 50 µL of either assay buffer (total binding), 1 µM unlabeled Somatostatin-14 (non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration and Washing: Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay (cAMP Assay)

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

  • CHO-K1 cells stably expressing SSTR2

  • Cell culture reagents

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Forskolin

  • This compound stock solution

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed CHO-K1-SSTR2 cells into a 96-well plate and grow to confluency.

  • Cell Stimulation: Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Add varying concentrations of this compound to the wells and incubate for 15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.[7]

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.[8][9]

Materials:

  • Neuroendocrine tumor cell line (e.g., BON-1)

  • Cell culture reagents

  • Serum-free medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed BON-1 cells and grow to 80% confluency. Serum-starve the cells for 24 hours.

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.

SHP-1 Phosphatase Activity Assay

Objective: To measure the activation of SHP-1 phosphatase by this compound.

Materials:

  • Cell line expressing SSTR2 (e.g., CHO-K1-SSTR2)

  • This compound stock solution

  • Cell lysis buffer

  • SHP-1 immunoprecipitation antibody

  • Protein A/G agarose beads

  • Phosphatase assay buffer

  • Phosphopeptide substrate (e.g., pNPP or a specific fluorogenic substrate)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Treatment and Lysis: Treat CHO-K1-SSTR2 cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Immunoprecipitate SHP-1 from the cell lysates using an anti-SHP-1 antibody and protein A/G agarose beads.

  • Phosphatase Assay: Wash the immunoprecipitated SHP-1 beads and resuspend them in phosphatase assay buffer.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate at 37°C for a defined period.

  • Detection: Stop the reaction and measure the amount of dephosphorylated product using a spectrophotometer (for pNPP) or a fluorometer (for a fluorogenic substrate).

  • Data Analysis: Calculate the SHP-1 activity based on the amount of product formed and normalize to the amount of immunoprecipitated SHP-1 protein.

Conclusion

This compound orchestrates a complex network of intracellular signaling events through its interactions with SSTR2, SSTR5, and NK1R. The activation of SSTRs leads to the inhibition of adenylyl cyclase and the modulation of key pathways involved in cell growth and secretion, such as the MAPK and PI3K/Akt pathways, as well as the activation of protein phosphatases. Its antagonistic action at NK1R provides an additional layer of regulation by blocking pro-inflammatory and pain-related signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the nuanced molecular pharmacology of this compound and to explore its therapeutic potential in various disease contexts.

References

Vapreotide Acetate: A Deep Dive into its Effects on Growth Hormone and Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vapreotide acetate, a synthetic octapeptide analog of somatostatin, exerts significant inhibitory effects on the secretion of several hormones, most notably growth hormone (GH) and insulin. By binding with high affinity to somatostatin receptors (SSTR), particularly subtypes SSTR2 and SSTR5, vapreotide activates intracellular signaling cascades that lead to a reduction in hormone release. This targeted action makes it a valuable therapeutic agent in conditions characterized by hormone hypersecretion, such as acromegaly and certain neuroendocrine tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on growth hormone and insulin secretion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of Hormone Secretion

Vapreotide's primary mechanism of action is mimicking the natural inhibitory effects of somatostatin.[1] It binds to G-protein coupled somatostatin receptors, which are widely distributed throughout the body, including in the pituitary gland and the pancreas.[1][2] The activation of these receptors, predominantly SSTR2 and SSTR5, initiates a cascade of intracellular events that culminate in the suppression of hormone secretion.[2][3]

Inhibition of Growth Hormone Secretion

In the anterior pituitary gland, vapreotide's binding to SSTR2 on somatotroph cells inhibits the release of growth hormone.[3][4] This is a key therapeutic effect in the management of acromegaly, a disorder caused by excessive GH production.[1][3] The signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which ultimately reduces the exocytosis of GH-containing secretory granules.

Inhibition of Insulin Secretion

In the pancreas, vapreotide interacts with SSTR5, and to a lesser extent SSTR2, on the beta cells of the islets of Langerhans to inhibit the secretion of insulin.[3] This effect can be beneficial in certain conditions but also necessitates careful monitoring of glucose metabolism in patients undergoing treatment.[5][6] The inhibitory signaling in pancreatic beta cells also involves the modulation of adenylyl cyclase and ion channels, leading to a decrease in insulin release.

Quantitative Data on Hormone Secretion

The following tables summarize the quantitative effects of vapreotide and other somatostatin analogs on growth hormone and insulin secretion from various studies.

Table 1: Effects of Vapreotide and Somatostatin Analogs on Growth Hormone and IGF-1
Drug/AnalogStudy PopulationDosageDurationEffect on GHEffect on IGF-1Reference
VapreotideHealthy male volunteers1.5 mg/day s.c. infusion7 daysArea under the curve (AUC) of plasma GH concentration reduced to 52±55 vs 112±163 in placebo group (P < 0.01)Decreased significantly to 178±46 μg/l from a baseline of 244±58 μg/l (P < 0.01)[7]
OctreotidePatients with acromegalyNot specifiedNot specifiedBiochemical control in ~50-60% of casesNormalization in ~50-60% of cases[4]
Pasireotide LARPatients with acromegaly40 mg or 60 mg i.m. every 28 days12 monthsAchieved biochemical control in a higher percentage of patients compared to octreotide LARNormalization of IGF-1 in 25% (40mg) and 26% (60mg) of patients[8][9]
Pasireotide LARPatients with acromegaly resistant to first-generation SRLs40 mg i.m. every 28 days (increased to 60 mg if needed)6 monthsMedian GH concentration decreased by 1.56 µg/L (p <0.001)Median IGF-1 concentration decreased by 283.0 µg/L (p < 0.001)[10]
Table 2: Effects of Somatostatin Analogs on Insulin and Glucose Metabolism
Drug/AnalogStudy PopulationKey FindingsReference
Somatostatin Analogs (Octreotide, Lanreotide)Meta-analysis of acromegaly studiesFasting plasma insulin was significantly reduced. No significant effect on fasting plasma glucose or HbA1c.[5]
Somatostatin Analogs (Octreotide, Lanreotide)Meta-analysis of prospective interventional studies in acromegalyEffectively lowered fasting plasma insulin, HOMA-I, and HOMA-β. Worsened glucose levels after a 2-hour oral glucose tolerance test.[6]
Pasireotide LARPatients with acromegalyHyperglycemia-related adverse events were more common compared to octreotide LAR.[8]
OctreotidePatients with gastroenteropancreatic neuroendocrine tumorsHyperglycemia was observed in 27% of patients in clinical trials.[11]

Experimental Protocols

Protocol 1: Assessment of Vapreotide's Effect on Growth Hormone and IGF-1 in Healthy Volunteers
  • Study Design: A randomized, placebo-controlled, double-blind, crossover trial.

  • Participants: Ten healthy male volunteers.

  • Intervention: Continuous subcutaneous infusion of vapreotide (1.5 mg/day) or placebo for 7 days using a portable pump.

  • Hormone Measurement: Venous blood samples for GH were drawn daily in the morning. IGF-1 was measured before and after each treatment period. Specific assay methods (e.g., radioimmunoassay) would be detailed in the primary study.

  • Data Analysis: Comparison of the area under the curve (AUC) for plasma GH concentration and the change in IGF-1 levels between the vapreotide and placebo groups.[7]

Protocol 2: In Vitro Assessment of Somatostatin Analog-Induced Inhibition of Growth Hormone Release from Pituitary Adenoma Cells
  • Cell Culture: Primary cultures of human GH-secreting pituitary adenoma cells are established from surgical specimens. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are incubated with varying concentrations of the somatostatin analog (e.g., octreotide, vapreotide) for a specified period (e.g., 24 hours).

  • GH Measurement: The concentration of GH in the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage inhibition of GH release is calculated by comparing the GH concentration in the treated wells to that in the control (untreated) wells.

Signaling Pathways and Visualizations

The inhibitory effects of this compound are mediated through specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Diagram 1: Vapreotide-Mediated Inhibition of Growth Hormone Secretion

GH_Inhibition cluster_cell Pituitary Somatotroph Vapreotide Vapreotide SSTR2 SSTR2 Vapreotide->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_channel Phosphorylates (Inhibits) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates GH_Vesicle GH Vesicle Ca_influx->GH_Vesicle Triggers fusion GH_Release GH Release GH_Vesicle->GH_Release Exocytosis

Caption: Vapreotide inhibits GH secretion via SSTR2 signaling.

Diagram 2: Vapreotide-Mediated Inhibition of Insulin Secretion

Insulin_Inhibition cluster_cell Pancreatic Beta-Cell Vapreotide Vapreotide SSTR5 SSTR5 Vapreotide->SSTR5 G_protein Gi/o Protein SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC K_channel K+ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers fusion Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Exocytosis

Caption: Vapreotide inhibits insulin secretion via SSTR5 signaling.

Diagram 3: Experimental Workflow for a Clinical Trial of Vapreotide

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (e.g., Acromegaly Diagnosis) Randomization Randomization Patient_Screening->Randomization Vapreotide_Arm Vapreotide Treatment Arm Randomization->Vapreotide_Arm Placebo_Arm Placebo/Control Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 6-12 months) Vapreotide_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (GH, IGF-1, Glucose, Insulin levels) Treatment_Period->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: A generalized workflow for a clinical trial of vapreotide.

Conclusion

This compound is a potent inhibitor of growth hormone and insulin secretion, acting through high-affinity binding to somatostatin receptors SSTR2 and SSTR5. Its efficacy in reducing hormone hypersecretion has been demonstrated in both preclinical and clinical studies, making it a cornerstone in the management of acromegaly and certain neuroendocrine tumors. A thorough understanding of its mechanism of action, quantitative effects, and the underlying signaling pathways is crucial for its optimal use in clinical practice and for the development of future therapeutic strategies. The information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound and other somatostatin analogs.

References

Vapreotide Acetate: A Deep Dive into its Pharmacokinetics and Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of the natural hormone somatostatin.[1] It exhibits a higher metabolic stability compared to its endogenous counterpart, making it a valuable therapeutic agent in various clinical settings.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic stability of this compound, compiling available data, outlining experimental methodologies, and visualizing key pathways to support further research and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily characterized following subcutaneous administration. The available data provides insights into its absorption, distribution, and elimination.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters for this compound is presented in the tables below. It is important to note that comprehensive data for all administration routes, particularly intravenous and single-dose subcutaneous injection, is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of this compound Following Continuous Subcutaneous Infusion in Healthy Male Volunteers [3]

ParameterValue (Mean ± SD)
Dose1.5 mg/day
Steady State Plasma Concentration (Css)2062 ± 180 pg/mL
Maximum Plasma Concentration (Cmax)3366 ± 527 pg/mL
Area Under the Curve (AUC)406 ± 35 ng·h/mL

Table 2: Pharmacokinetic Parameter of this compound Following a Single Subcutaneous Injection [3]

ParameterValue (Mean ± SD)
Half-life (t½)164 ± 46 min

Note: Cmax, Tmax, and AUC data for single subcutaneous injection were not available in the reviewed literature.

Table 3: Estimated Pharmacokinetic Parameters of Vapreotide for Intravenous Administration

ParameterValue
Volume of Distribution13 L
Clearance7 L/h

Note: These parameters are based on pharmacological reviews and analogy to similar somatostatin analogues due to a lack of primary published pharmacokinetic studies for intravenous Vapreotide.

Experimental Protocols

Quantification of Vapreotide in Plasma: Radioimmunoassay (RIA)

The plasma concentrations of Vapreotide in the continuous subcutaneous infusion study were determined using a radioimmunoassay (RIA) method.[3] While the specific proprietary details of the assay for Vapreotide were not fully disclosed, a general protocol for such an assay, adapted from established methods, would involve the following steps:

  • Sample Collection: Venous blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Reagent Preparation:

    • Antibody: A specific antibody raised against Vapreotide.

    • Radiolabeled Vapreotide (Tracer): Vapreotide is labeled with a radioactive isotope, typically ¹²⁵I.

    • Standards: A series of known concentrations of non-labeled Vapreotide are prepared to create a standard curve.

    • Assay Buffer: A buffer solution (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin) is used to dilute samples and reagents.

  • Assay Procedure:

    • A fixed amount of antibody and radiolabeled Vapreotide are incubated with either the plasma sample or the standards.

    • During incubation, the unlabeled Vapreotide in the sample and the radiolabeled Vapreotide compete for binding to the limited number of antibody binding sites.

    • After reaching equilibrium, the antibody-bound Vapreotide is separated from the free (unbound) Vapreotide. This can be achieved by methods such as precipitation with a second antibody or polyethylene glycol.

  • Data Analysis:

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled Vapreotide standards.

    • The concentration of Vapreotide in the plasma samples is then determined by interpolating their corresponding percentage of bound tracer on the standard curve.

Metabolic Stability of this compound

Experimental Protocols for In Vitro Metabolic Stability

Metabolic Stability in Human Liver Microsomes

This assay is designed to evaluate the metabolism of a compound primarily by cytochrome P450 (CYP) enzymes.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate buffer (pH 7.4)

    • Test compound (this compound) stock solution

    • Positive control compounds (compounds with known metabolic rates)

    • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubation Procedure:

    • A reaction mixture containing HLMs and phosphate buffer is pre-warmed to 37°C.

    • The test compound is added to the reaction mixture at a final concentration typically around 1 µM.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated degradation.

    • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis:

    • The terminated samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium (e.g., Williams' Medium E)

    • Test compound (this compound) stock solution

    • Positive control compounds

    • Organic solvent for reaction termination

  • Incubation Procedure:

    • Hepatocytes are thawed (if cryopreserved) and suspended in pre-warmed culture medium.

    • The hepatocyte suspension is added to a multi-well plate.

    • The test compound is added to the wells at a final concentration (e.g., 1 µM).

    • The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • The reaction is stopped by adding a cold organic solvent.

  • Sample Analysis and Data Analysis:

    • The analysis of the remaining parent compound and the calculation of in vitro half-life and intrinsic clearance are performed as described for the liver microsome assay.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a somatostatin analog. It binds with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[4] These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

The binding of Vapreotide to SSTR2 and SSTR5 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins, leading to the inhibition of hormone secretion and cell proliferation. Additionally, activation of these receptors can lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, further contributing to the inhibitory effects on hormone release.

Vapreotide_Signaling_Pathway Vapreotide This compound SSTR SSTR2 / SSTR5 (GPCR) Vapreotide->SSTR G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels Ca2+ Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to

This compound Signaling Pathway
Experimental Workflow for In Vitro Metabolic Stability

The general workflow for assessing the metabolic stability of a compound like this compound in vitro is a multi-step process that involves incubation with a metabolically active system followed by analytical quantification.

Metabolic_Stability_Workflow start Start prep_compound Prepare Vapreotide Stock Solution start->prep_compound prep_system Prepare In Vitro System (Microsomes or Hepatocytes) start->prep_system incubate Incubate at 37°C with Cofactors (if needed) prep_compound->incubate prep_system->incubate sample Collect Aliquots at Time Points incubate->sample terminate Terminate Reaction (e.g., with Acetonitrile) sample->terminate process Process Sample (Centrifuge to remove protein) terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze data_analysis Data Analysis: - % Remaining vs. Time - Calculate t½ and CLint analyze->data_analysis end End data_analysis->end

In Vitro Metabolic Stability Workflow

Conclusion

This technical guide summarizes the currently available information on the pharmacokinetics and metabolic stability of this compound. The data from continuous subcutaneous infusion studies provide valuable insights into its pharmacokinetic profile. However, a clear need exists for more comprehensive studies, particularly for intravenous and single-dose subcutaneous administration, to fully characterize its absorption, distribution, metabolism, and excretion. Furthermore, specific in vitro metabolic stability studies on this compound are required to quantify its metabolic turnover and identify its metabolites. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to design and interpret future studies aimed at filling these knowledge gaps.

References

Vapreotide Acetate: A Technical Guide to its Role in Angiogenesis and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide Acetate, a synthetic octapeptide analog of somatostatin, has demonstrated significant potential in oncology beyond its established use in treating neuroendocrine tumors and variceal bleeding. This technical guide provides an in-depth exploration of Vapreotide's mechanisms of action with a specific focus on its role in modulating angiogenesis and the tumor microenvironment (TME). While direct, comprehensive studies on Vapreotide are limited, this document synthesizes available data and extrapolates mechanistic insights from closely related somatostatin analogs, such as Octreotide and Pasireotide, to present a cohesive understanding of its potential anti-cancer properties. This guide details the key signaling pathways influenced by Vapreotide, provides protocols for relevant in vitro and in vivo experiments, and presents quantitative data from related studies to inform future research and drug development efforts.

Introduction to this compound

Vapreotide is a synthetic somatostatin analog with a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and a lower affinity for SSTR3.[1][2] Like the natural hormone somatostatin, Vapreotide exerts inhibitory effects on the secretion of various hormones, including growth hormone, insulin, and glucagon.[2] Its anti-tumor effects are believed to be both direct, through the induction of cell cycle arrest and apoptosis in tumor cells expressing SSTRs, and indirect, by modulating the tumor's blood supply and the surrounding microenvironment.[3][4] This guide focuses on these indirect mechanisms, specifically its anti-angiogenic properties and its influence on the complex ecosystem of the TME.

This compound and the Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] Somatostatin analogs are known to possess anti-angiogenic properties, and evidence suggests that Vapreotide shares these capabilities.[3] The primary mechanisms are believed to be mediated through SSTRs expressed on endothelial cells and by the inhibition of pro-angiogenic growth factors.

Signaling Pathways in Angiogenesis Inhibition

Vapreotide's anti-angiogenic effects are primarily initiated by its binding to SSTR2 on endothelial cells. This interaction triggers a cascade of intracellular events that counteract the signaling of major pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

  • Inhibition of Pro-Angiogenic Factor Expression: Activation of SSTR2 has been shown to down-regulate the expression of VEGF and Matrix Metalloproteinase-2 (MMP-2) in cancer cells.[6] MMP-2 is crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion. By reducing the secretion of these factors into the TME, Vapreotide can indirectly suppress the initiation of the angiogenic cascade.

  • Direct Effects on Endothelial Cells: Somatostatin analogs can directly inhibit the proliferation of endothelial cells.[5] The binding of Vapreotide to SSTR2 on endothelial cells can lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1.[7] These phosphatases can dephosphorylate key signaling molecules in pro-angiogenic pathways, effectively dampening the cellular response to growth factors.

  • Interference with VEGF Signaling: A key mechanism for the anti-angiogenic effects of somatostatin analogs is the disruption of the VEGF signaling pathway. Activation of SSTR2 by Octreotide has been shown to prevent the hypoxia-induced activation of STAT3 and HIF-1α, transcription factors that are critical for VEGF expression.[7] This effect is mediated, at least in part, by the activation of SHP-1, which can inactivate VEGFR-2 signaling.[7] It is highly probable that Vapreotide acts through a similar mechanism to inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation.

Vapreotide_Anti_Angiogenesis_Pathway cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell SSTR2_TC SSTR2 Endothelial Cell Endothelial Cell SSTR2_EC SSTR2 Vapreotide Vapreotide Vapreotide->SSTR2_EC Binds Vapreotide->SSTR2_TC Binds SHP1 SHP-1 SSTR2_EC->SHP1 Activates VEGF VEGF SSTR2_TC->VEGF Inhibits Expression MMP2 MMP-2 SSTR2_TC->MMP2 Inhibits Expression VEGFR2 VEGFR-2 SHP1->VEGFR2 STAT3_HIF1a STAT3 / HIF-1α SHP1->STAT3_HIF1a Inhibits VEGFR2->STAT3_HIF1a Activates VEGF->VEGFR2 Activates Proliferation Proliferation STAT3_HIF1a->Proliferation Migration Migration STAT3_HIF1a->Migration Tube_Formation Tube Formation STAT3_HIF1a->Tube_Formation

Figure 1: Vapreotide's Anti-Angiogenic Signaling Pathways
Quantitative Data on Angiogenesis Inhibition by Somatostatin Analogs

Somatostatin AnalogAssayTargetEffectConcentrationReference
Octreotide Proliferation AssayHuman Umbilical Vein Endothelial Cells (HUV-EC-C)~45.8% inhibition of proliferation10-9 M[8]
Octreotide Chick Chorioallantoic Membrane (CAM) AssayVascular Network Density~35.7% reduction in vascular density50 µg[8]
Octreotide Rat Cornea Neovascularization AssayAngiogenesis induced by AgNO3/KNO3~50.6% inhibition of neovascularization10 µ g/day [8]
Octreotide Rat Mesentery Angiogenesis AssayNeovascularization induced by compound 48/80~45.6% reduction in neovascularization40 µ g/day i.p.[8]
SSTR2 Gene Transfer In Vivo XenograftIntratumoral Microvessel Density (MVD)MVD of 5.16 vs. 16.52 in controlN/A[9]
Experimental Protocols for Angiogenesis Assays

The following are generalized protocols for common in vitro angiogenesis assays that can be adapted to study the effects of this compound.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

  • Seeding: Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with EGM-2 containing various concentrations of this compound (e.g., 10-12 M to 10-6 M) with or without a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 48-72 hours.

  • Quantification: Assess cell proliferation using an MTT or similar metabolic assay. Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate the percentage inhibition of proliferation compared to the control group.

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Suspension: Prepare a suspension of HUVECs in EBM-2 medium with 0.5% FBS at a concentration of 2.5 x 104 cells/mL.

  • Treatment: Add various concentrations of this compound to the cell suspension.

  • Seeding: Seed 100 µL of the cell suspension onto the solidified matrix.

  • Incubation: Incubate for 6-18 hours at 37°C.

  • Visualization and Quantification: Visualize tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops per field of view using imaging software.

Tube_Formation_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Solidify Incubate at 37°C for 30-60 min Coat_Plate->Solidify Seed_Cells Seed cells onto Matrigel Solidify->Seed_Cells Prepare_Cells Prepare HUVEC suspension with Vapreotide Prepare_Cells->Seed_Cells Incubate_Tubes Incubate for 6-18 hours at 37°C Seed_Cells->Incubate_Tubes Visualize Visualize and Quantify Tube Formation Incubate_Tubes->Visualize End End Visualize->End Vapreotide_TME_Modulation cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) SSTR1_CAF SSTR1 Treg Regulatory T cell (Treg) SSTR_Treg SSTRs Immune_Suppression Immune Suppression Treg->Immune_Suppression Mediates Tumor_Cell Tumor Cell Cancer_Cell_Effects Invasion & Metastasis Vapreotide Vapreotide Vapreotide->SSTR1_CAF Binds Vapreotide->SSTR_Treg Binds Protein_Synthesis Protein Synthesis SSTR1_CAF->Protein_Synthesis Inhibits SSTR_Treg->Treg Reduces Population Secretome Pro-tumorigenic Secretome (e.g., IL-6) Protein_Synthesis->Secretome Reduces Secretome->Tumor_Cell Promotes

References

Methodological & Application

Application Notes and Protocols: Vapreotide Acetate for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vapreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin.[1] It exhibits a higher metabolic stability than its natural counterpart and functions by binding to somatostatin receptors (SSTRs), primarily SSTR2 and with a lesser affinity to SSTR5.[1] Vapreotide is utilized in research for its anti-proliferative effects on various cancer cell lines, making it a compound of interest in oncology drug development. Its mechanism involves the inhibition of hormone secretion and the induction of cytostatic and cytotoxic pathways.[2] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.

Mechanism of Action

Vapreotide exerts its anti-cancer effects through multiple signaling pathways. The primary pathway is initiated by its binding to the SSTR2 receptor, which is an inhibitory G-protein coupled receptor.[2] This interaction can trigger a cascade that enhances the phosphorylation of MAPK1 and MAPK2, leading to the up-regulation of the cyclin-dependent kinase inhibitor CDKN1B, which results in cell cycle arrest.[3] Furthermore, the activation of SSTR2 by vapreotide can also induce apoptosis, contributing to a cytotoxic effect.[2] An alternative mechanism has been proposed where vapreotide acts as an antagonist at the neurokinin-1 receptor (NK1R), inhibiting substance P (SP)-induced signaling, such as NF-κB activation.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects vap This compound sstr2 SSTR2 vap->sstr2 Binds nk1r NK1R vap->nk1r Antagonizes mapk MAPK1/MAPK2 Phosphorylation sstr2->mapk Activates apoptosis Apoptosis sstr2->apoptosis nfkB NF-κB Activation nk1r->nfkB sp Substance P sp->nk1r Activates cdkn1b CDKN1B Up-regulation mapk->cdkn1b il8 IL-8 / MCP-1 Production nfkB->il8 arrest Cell Cycle Arrest cdkn1b->arrest inflammation Inhibition of Inflammation G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis start Start seed Seed Cells in Multi-well Plates start->seed incubate1 Overnight Incubation (Adherence) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (24-72 hours) treat->incubate2 assays Perform Downstream Assays incubate2->assays viability Cell Viability Assay (e.g., MTT) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V) assays->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) assays->cellcycle data Data Acquisition & Analysis viability->data apoptosis->data cellcycle->data end End data->end

References

Application Notes and Protocols: Dosing and Administration of Vapreotide Acetate in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of Vapreotide Acetate in mouse models, compiled from available preclinical research. This document outlines recommended dosing regimens, administration routes, and detailed experimental protocols to assist in the effective design and execution of in vivo studies.

Overview of this compound

Vapreotide is a synthetic octapeptide analog of somatostatin. It exhibits a longer half-life and greater potency than the endogenous hormone. Vapreotide primarily acts by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5. Additionally, it functions as an antagonist at the neurokinin-1 receptor (NK1R). This dual mechanism of action allows Vapreotide to modulate various physiological processes, including hormone secretion and inflammatory responses, making it a compound of interest for a range of therapeutic areas.

Quantitative Data Summary

The following tables summarize the reported dosing parameters for this compound in various mouse models.

Table 1: Subcutaneous (S.C.) Administration of this compound in Mouse Models

Mouse ModelDosing RegimenVehicleTherapeutic OutcomeReference
Prostate Cancer (PC-3 Xenograft)100 µ g/animal/day Not Specified~40% reduction in tumor volume and weight[1](--INVALID-LINK--)
Analgesia (Hot Plate Test)8 - 4096 µg/kg (single dose)Not SpecifiedDose-dependent antinociceptive effect (ED50: 213 µg/kg)[2](--INVALID-LINK--)

Table 2: Other Administration Routes of this compound in Rodent Models

Administration RouteAnimal ModelDosing RegimenVehicleTherapeutic OutcomeReference
Intravenous (infusion)Rat (Cirrhosis)8 µg/kg/hrNot SpecifiedDecreased collateral circulation blood flow[3](--INVALID-LINK--)
Subcutaneous (implants)Rat (Cirrhosis)Not SpecifiedPolylactic acid implantsAttenuated development of collateral circulation[3](--INVALID-LINK--)

Signaling Pathways

This compound exerts its biological effects through two primary signaling pathways:

  • Somatostatin Receptor (SSTR) Pathway: As a somatostatin analog, Vapreotide binds to SSTR2 and SSTR5. These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade results in the inhibition of the secretion of various hormones, including growth hormone (GH).

  • Neurokinin-1 Receptor (NK1R) Pathway: Vapreotide acts as an antagonist at the NK1R. It blocks the binding of the endogenous ligand, Substance P. This antagonism inhibits downstream signaling pathways, including the Substance P-induced increase in intracellular calcium (Ca2+) and the activation of the transcription factor NF-κB. This pathway is associated with the analgesic and anti-inflammatory effects of Vapreotide.

Vapreotide_Signaling_Pathways cluster_SSTR Somatostatin Receptor Pathway cluster_NK1R Neurokinin-1 Receptor Pathway Vapreotide1 This compound SSTR2_5 SSTR2 / SSTR5 Vapreotide1->SSTR2_5 Binds Gi Gi Protein SSTR2_5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Hormone ↓ Hormone Secretion (e.g., Growth Hormone) cAMP->Hormone Vapreotide2 This compound NK1R NK1 Receptor Vapreotide2->NK1R Antagonizes SubstanceP Substance P SubstanceP->NK1R Binds PLC Phospholipase C NK1R->PLC Activates IP3 ↑ IP3 PLC->IP3 NFkB NF-κB Activation PLC->NFkB Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Inflammation ↓ Inflammatory Response NFkB->Inflammation

This compound Signaling Pathways

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl) or sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

  • Aseptically weigh the this compound powder.

  • Reconstitute the powder in a sterile vehicle (e.g., sterile saline). While specific vehicle information is often not detailed in publications, sterile saline is a common and appropriate choice for subcutaneous and intraperitoneal injections of peptides.

  • Vortex the solution gently until the powder is completely dissolved.

  • Visually inspect the solution for any particulate matter. The final solution should be clear and colorless.

  • Store the prepared solution at 2-8°C and use within 24 hours. For longer-term storage, consult the manufacturer's recommendations, which may involve storing aliquots at -20°C.

Administration Protocols in Mice

The following are general guidelines for common administration routes. Specific volumes and needle gauges should be optimized based on the mouse strain, age, and body weight.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose & Volume B Reconstitute this compound A->B C Prepare Syringes B->C D Animal Restraint C->D E Select Administration Route D->E F Administer Vapreotide Solution E->F G Monitor Animal Well-being F->G H Data Collection (e.g., Tumor Measurement, Behavioral Assays) G->H I Endpoint Analysis H->I

General Experimental Workflow

4.2.1. Subcutaneous (S.C.) Injection

This is the most common route for Vapreotide administration in published mouse studies.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 0.3-1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol swabs

Protocol:

  • Restrain the mouse securely. The scruff of the neck is a common and effective method.

  • Wipe the injection site (typically the dorsal flank or the loose skin over the shoulders) with a 70% ethanol swab and allow it to dry.

  • Gently lift the skin to form a "tent."

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

  • Slowly inject the this compound solution. A small bleb should form under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

4.2.2. Intraperitoneal (I.P.) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 0.3-1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol swabs

Protocol:

  • Restrain the mouse, turning it to expose the abdomen.

  • Tilt the mouse slightly with its head downwards to move the abdominal organs away from the injection site.

  • Wipe the lower right or left quadrant of the abdomen with a 70% ethanol swab. Avoid the midline to prevent injection into the bladder or cecum.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate to check for the presence of urine or intestinal contents. If any fluid is aspirated, discard the syringe and start over.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

4.2.3. Oral Gavage (P.O.)

While less common for peptides like Vapreotide due to poor bioavailability, this route may be explored with specific formulations.

Materials:

  • Prepared this compound solution (potentially with an absorption enhancer)

  • Sterile, flexible feeding needle (gavage needle) appropriate for the size of the mouse

  • Syringe

Protocol:

  • Measure the distance from the mouse's mouth to the last rib to determine the appropriate insertion depth of the gavage needle.

  • Securely restrain the mouse in an upright position.

  • Gently insert the gavage needle into the esophagus. The needle should pass easily without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is at the predetermined depth, administer the solution slowly.

  • Carefully remove the gavage needle.

  • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Concluding Remarks

The information provided in these application notes serves as a starting point for researchers utilizing this compound in mouse models. It is crucial to optimize dosing, administration route, and vehicle for each specific experimental context. Careful consideration of the animal model, the intended therapeutic effect, and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results. Researchers are encouraged to consult the primary literature for more detailed methodologies relevant to their specific area of investigation.

References

Application Notes and Protocols: Subcutaneous versus Intravenous Administration of Vapreotide Acetate in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of somatostatin, a hormone that regulates various physiological functions.[1][2] Like the natural hormone, Vapreotide exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are expressed in various tissues.[2][3] This interaction triggers downstream signaling pathways that can, for example, inhibit the release of growth hormone and other peptides.[1][2] In experimental settings, Vapreotide has been investigated for its therapeutic potential, notably in reducing portal hypertension in rat models.[4][5][6]

The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. Intravenous (IV) administration ensures immediate and complete bioavailability, leading to a rapid onset of action. In contrast, subcutaneous (SC) injection typically results in a slower absorption rate, a delayed onset, and a prolonged duration of action, although with potentially lower peak plasma concentrations. The choice between these routes depends on the desired therapeutic outcome, be it rapid intervention in an acute condition or sustained therapeutic levels for chronic treatment.

Data Presentation

The following table presents a hypothetical comparison of pharmacokinetic parameters for this compound following intravenous and subcutaneous administration in rats.

Disclaimer: This table is for illustrative purposes only and is based on general pharmacokinetic principles. The values are not derived from experimental data for this compound and should not be considered as such. Researchers are encouraged to generate their own data using the protocols provided.

Pharmacokinetic ParameterIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationExpected Differences
Cmax (Peak Plasma Concentration) HighLower than IVIV administration leads to a rapid and high peak concentration as the drug directly enters the systemic circulation.
Tmax (Time to Peak Concentration) Very short (minutes)Longer than IV (e.g., 30-60 minutes)The drug reaches its maximum concentration almost instantaneously with IV injection, while SC injection requires time for absorption from the subcutaneous tissue.
AUC (Area Under the Curve) Standard for 100% bioavailabilityGenerally lower than IVAUC for IV administration represents the total drug exposure. The AUC for SC administration will be proportionally lower if bioavailability is less than 100%.
Bioavailability (F%) 100% (by definition)Variable (typically <100%)The entire dose enters the systemic circulation with IV administration. For SC, some of the drug may be degraded at the injection site or may not be fully absorbed.
Half-life (t½) May appear shorter initially due to rapid distributionMay be prolonged due to continued absorption from the subcutaneous depotThe elimination half-life should be the same regardless of the route of administration, but the apparent half-life can be influenced by the absorption rate (flip-flop kinetics).

Experimental Protocols

Protocol 1: Subcutaneous (SC) Administration of this compound in Rats

This protocol describes the procedure for a single subcutaneous injection of this compound in rats.

Materials:

  • This compound solution (sterile, at the desired concentration)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[7]

  • 70% Isopropyl alcohol swabs

  • Animal restrainer or a small towel

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: Prepare the this compound solution to the final desired concentration for injection under sterile conditions. Warm the solution to room temperature to minimize discomfort to the animal.[7] Draw the calculated dose into a sterile syringe.

  • Animal Restraint: Safely restrain the rat. This can be achieved by gently wrapping the animal in a small towel or using a commercial restraint device.[7]

  • Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal (back) area, between the shoulder blades.[8][9] If desired, wipe the injection site with a 70% alcohol swab, though this is not always mandatory for SC injections.[9]

  • Injection:

    • With your non-dominant hand, gently lift a fold of the loose skin to create a "tent".[10]

    • With your dominant hand, insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body.[10][11]

    • Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.[7][11]

    • If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.

    • Return the animal to its cage and monitor for any adverse reactions.[7]

Protocol 2: Intravenous (IV) Administration of this compound in Rats

This protocol details the procedure for administering this compound via the lateral tail vein.

Materials:

  • This compound solution (sterile, at the desired concentration)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[12]

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol swabs

  • Appropriate PPE

Procedure:

  • Preparation: Prepare the this compound solution and draw the required dose into a sterile syringe. Ensure there are no air bubbles in the syringe.[13]

  • Animal Preparation and Restraint:

    • To facilitate vein dilation, warm the rat's tail using a heat lamp or by placing the tail on a warming pad for a few minutes.[14][15] The temperature should be carefully monitored to avoid burns.

    • Place the rat in a suitable restrainer, allowing access to the tail.[12][14]

  • Site Preparation: The lateral tail veins are located on either side of the tail.[14] Gently wipe the tail with a 70% alcohol swab to clean the area and improve vein visibility.

  • Injection:

    • With your non-dominant hand, gently hold and stabilize the tail.

    • With your dominant hand, align the needle parallel to the vein with the bevel facing upwards.[14]

    • Insert the needle into the distal third of the tail vein at a shallow angle.[12][14] A small flash of blood in the needle hub may indicate successful entry.[14]

    • Slowly inject the this compound solution. The vein should blanch as the solution is administered.[14] If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.[14]

  • Post-Injection:

    • After the injection is complete, carefully withdraw the needle.

    • Apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor its condition.

Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis

This protocol describes the collection of blood samples from the tail vein.

Materials:

  • Microcentrifuge tubes (e.g., with anticoagulant like EDTA, depending on the analysis)

  • Sterile needles (23-25 gauge) or lancets

  • Capillary tubes (optional)

  • Rat restrainer

  • Heat lamp or warming pad

  • Gauze pads

  • Appropriate PPE

Procedure:

  • Preparation and Restraint: As with the IV injection protocol, warm the rat's tail to improve blood flow and restrain the animal.[16]

  • Sample Collection:

    • Clean the tail with a 70% alcohol swab.

    • Puncture one of the lateral tail veins with a sterile needle or lancet.[17]

    • Collect the dripping blood into a microcentrifuge tube.[16] Alternatively, a capillary tube can be used to collect the blood.[16] Avoid "milking" the tail as this can damage blood cells and affect sample quality.[16]

    • Collect the required volume of blood at predetermined time points post-administration. The total blood volume collected should not exceed institutional guidelines (e.g., typically no more than 1% of the animal's body weight in a 24-hour period).[18]

  • Post-Collection:

    • Apply firm but gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[16][17]

    • Return the animal to its cage and monitor for any signs of distress.

    • Process the blood samples as required for the specific bioanalytical method (e.g., centrifugation to separate plasma).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_outcome Outcome prep_animal Animal Preparation (Acclimatization, Weighing) restraint Animal Restraint prep_animal->restraint prep_drug This compound Solution Preparation iv_admin Intravenous (IV) Administration prep_drug->iv_admin sc_admin Subcutaneous (SC) Administration prep_drug->sc_admin restraint->iv_admin Tail Vein restraint->sc_admin Dorsal Scruff blood_collection Blood Sample Collection (Serial Time Points) iv_admin->blood_collection sc_admin->blood_collection sample_processing Sample Processing (e.g., Plasma Separation) blood_collection->sample_processing analysis Bioanalytical Analysis (e.g., LC-MS/MS) sample_processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental Workflow for Pharmacokinetic Study.

signaling_pathway cluster_membrane Cell Membrane sstr Somatostatin Receptor (SSTR2/SSTR5) g_protein Gi/o Protein Activation sstr->g_protein vapreotide This compound vapreotide->sstr Binds to adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels (Ca2+, K+) g_protein->ion_channels camp Decreased intracellular cAMP levels adenylyl_cyclase->camp cellular_response Inhibition of Hormone Secretion (e.g., Growth Hormone) camp->cellular_response ion_channels->cellular_response

References

Application Notes and Protocols: Vapreotide Acetate in Combination with Chemotherapy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vapreotide Acetate, a synthetic octapeptide analog of somatostatin, has garnered interest in oncology for its potential to inhibit tumor growth. Its mechanism of action is primarily mediated through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed in various cancer cells. Activation of these G-protein coupled receptors can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1] The therapeutic potential of this compound may be enhanced when used in combination with conventional chemotherapy. This approach aims to achieve synergistic effects, increase the efficacy of cytotoxic agents, and potentially overcome drug resistance. These notes provide an overview of the application of this compound in combination with chemotherapy in cancer cell lines, including experimental protocols and data interpretation.

Data Presentation

The following tables summarize the cytotoxic effects of somatostatin analog-chemotherapy conjugates and combinations in various cancer cell lines. While direct data for simple combinations of this compound and chemotherapy is limited in publicly available literature, the data from cytotoxic conjugates provides valuable insights into the potential efficacy.

Table 1: In Vitro Cytotoxicity of Somatostatin Analog-Doxorubicin Conjugates

Cell LineCancer TypeConjugate (Carrier)IC50 (M)
MKN-45Gastric CancerAN-163 (RC-160/Vapreotide)~10⁻⁷
MDA-MB-231Breast CancerAN-163 (RC-160/Vapreotide)~10⁻⁷
PC-3Prostate CancerAN-163 (RC-160/Vapreotide)~10⁻⁷
MIA PaCa-2Pancreatic CancerAN-163 (RC-160/Vapreotide)~10⁻⁷
H-345Small Cell Lung CarcinomaAN-163 (RC-160/Vapreotide)>10⁻⁷

Data extracted from a study on cytotoxic analogs of somatostatin. The IC50 values indicate the concentration required to inhibit cell growth by 50%.[2]

Table 2: Effect of Paclitaxel-Octreotide Conjugate on Cell Viability

Cell LineCancer TypeSSTR2 ExpressionTreatmentEffect
A549Non-Small Cell Lung CancerPositivePaclitaxel-OctreotideConcentration- and time-dependent growth inhibition
Calu-6Non-Small Cell Lung CancerPositivePaclitaxel-OctreotideConcentration- and time-dependent growth inhibition

This table summarizes the findings on a paclitaxel-octreotide conjugate, a closely related somatostatin analog to Vapreotide.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent (e.g., Doxorubicin) on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SSTR2-positive)

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (concentration causing 50% inhibition of cell growth) for each treatment. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]

Protocol 2: Cell Cycle Analysis using Flow Cytometry

This protocol is used to assess the effect of this compound and a chemotherapeutic agent (e.g., Paclitaxel) on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapeutic agent (e.g., Paclitaxel)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls. An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates a drug-induced cell cycle block.[1]

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound and a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (SSTR2-positive) treatment Treat cells with: - Vapreotide alone - Chemotherapy alone - Combination cell_culture->treatment drug_prep Prepare this compound & Chemotherapy Solutions drug_prep->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Determination viability->ic50 ci Combination Index (CI) Calculation viability->ci dist Cell Cycle Distribution Analysis cell_cycle->dist apop_quant Apoptosis Quantification apoptosis->apop_quant

Fig. 1: Experimental workflow for evaluating Vapreotide and chemotherapy combinations.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vapreotide This compound sstr2 SSTR2 vapreotide->sstr2 binds pi3k PI3K sstr2->pi3k inhibits mapk MAPK (ERK) sstr2->mapk modulates chemo Chemotherapy chemo_target Chemotherapy Target (e.g., DNA, Tubulin) chemo->chemo_target dna_damage DNA Damage chemo_target->dna_damage akt Akt pi3k->akt activates bcl2 Bcl-2 akt->bcl2 activates cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M) mapk->cell_cycle_arrest apoptosis Apoptosis mapk->apoptosis p53 p53 bax Bax p53->bax activates p53->cell_cycle_arrest caspases Caspases bax->caspases activates bcl2->caspases inhibits caspases->apoptosis dna_damage->p53 activates

Fig. 2: Potential signaling pathways modulated by Vapreotide and chemotherapy.

Discussion and Interpretation

The combination of this compound with chemotherapy is a promising strategy that warrants further investigation. The rationale for this approach is based on the following potential mechanisms:

  • Direct Cytotoxic/Cytostatic Effects: Vapreotide can directly inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis, particularly in SSTR2-positive tumors.

  • Sensitization to Chemotherapy: Pre-treatment with Vapreotide may sensitize cancer cells to the cytotoxic effects of chemotherapy. This could be due to the modulation of key survival pathways, such as the PI3K/Akt pathway. Inhibition of this pathway by Vapreotide could lower the threshold for chemotherapy-induced apoptosis.[5]

  • Upregulation of SSTRs: Some chemotherapeutic agents have been shown to upregulate the expression of SSTR2 on cancer cells. This could enhance the binding and efficacy of subsequently administered Vapreotide.

  • Anti-Angiogenic Effects: Vapreotide can inhibit the release of pro-angiogenic factors, thereby contributing to the overall anti-tumor effect.

When interpreting the results from combination studies, it is crucial to assess for synergy. A synergistic interaction implies that the combined effect of the two drugs is greater than the sum of their individual effects. This can be quantitatively determined using the Combination Index (CI). A synergistic combination is highly desirable as it may allow for dose reductions of the chemotherapeutic agent, thereby minimizing toxicity to normal tissues while maintaining or even enhancing anti-tumor efficacy.

The choice of cancer cell line is critical for these studies. It is recommended to use cell lines with well-characterized SSTR expression levels to correlate receptor status with treatment response. Both SSTR-positive and SSTR-negative cell lines should be included to determine the receptor-dependency of the observed effects.

References

Application Notes and Protocols for Vapreotide Acetate in the Study of Portal Hypertension in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate, a synthetic octapeptide analogue of somatostatin, is a potent pharmacological tool for investigating the pathophysiology of portal hypertension in preclinical animal models.[1][2] Portal hypertension, a major complication of cirrhosis, is characterized by a pathological increase in pressure within the portal venous system.[3] this compound effectively reduces portal pressure by inducing splanchnic vasoconstriction, thereby decreasing blood flow to the portal system.[1][4][5] These application notes provide detailed protocols for utilizing this compound in various animal models of portal hypertension, along with a summary of its hemodynamic effects and a visualization of its mechanism of action.

Mechanism of Action

Vapreotide exerts its effects by binding to somatostatin receptors (SSTR), primarily subtypes SSTR2 and SSTR5.[6] These receptors are G-protein coupled receptors expressed on various cells, including vascular smooth muscle cells in the splanchnic circulation.[7] The binding of Vapreotide to these receptors initiates a signaling cascade that ultimately leads to vasoconstriction. This is achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of other signaling pathways that regulate intracellular calcium concentrations.[6] The reduction in vasodilatory signals and promotion of vasoconstrictive pathways result in a decrease in splanchnic blood flow and, consequently, a reduction in portal pressure.[4]

G cluster_Vapreotide This compound cluster_Receptor Somatostatin Receptors cluster_Signaling Intracellular Signaling cluster_Effect Physiological Effect Vapreotide This compound SSTR2 SSTR2 Vapreotide->SSTR2 Binds to SSTR5 SSTR5 Vapreotide->SSTR5 Binds to G_protein Gi/o Protein Activation SSTR2->G_protein SSTR5->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_modulation Modulation of Ca2+ Channels G_protein->Ca_modulation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Contraction Smooth Muscle Contraction cAMP_decrease->Contraction Ca_modulation->Contraction Vasoconstriction Splanchnic Vasoconstriction Contraction->Vasoconstriction Portal_Pressure ↓ Portal Pressure Vasoconstriction->Portal_Pressure

Caption: this compound Signaling Pathway.

Experimental Protocols: Induction of Portal Hypertension in Animal Models

Several well-established animal models can be used to study portal hypertension. The choice of model depends on the specific research question, as each recapitulates different aspects of the human condition.[3]

Dimethylnitrosamine (DMNA)-Induced Cirrhosis in Rats

This model induces intrahepatic portal hypertension through chemical liver injury, leading to cirrhosis.[1]

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Reagents: Dimethylnitrosamine (DMNA), sterile saline.

  • Procedure:

    • Prepare a solution of DMNA in sterile saline.

    • Administer DMNA via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[8]

    • Injections are given on three consecutive days of the first week, followed by a two-day rest period. This cycle is repeated for four weeks.[8]

    • Monitor animals for signs of distress, weight loss, and ascites development.

    • Portal hypertension typically develops within 4-6 weeks after the initiation of DMNA treatment.[1][9]

Carbon Tetrachloride (CCl4)-Induced Cirrhosis in Rodents

This is a widely used model of toxic liver injury leading to fibrosis and cirrhosis.[10]

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Reagents: Carbon tetrachloride (CCl4), olive oil or corn oil.

  • Procedure:

    • Prepare a 40-50% solution of CCl4 in olive oil or corn oil.

    • Administer the CCl4 solution via i.p. injection or oral gavage.

    • A common dosing regimen is 1-2 mL/kg body weight, twice weekly for 8-12 weeks.[9]

    • Monitor animals for signs of liver injury and portal hypertension.

Partial Portal Vein Ligation (PVL) in Rats

This surgical model creates a pre-hepatic portal hypertension by mechanically obstructing portal blood flow.[3]

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Materials: Anesthesia, surgical instruments, 3-0 silk suture, 20-gauge blunt-tipped needle.

  • Procedure:

    • Anesthetize the rat and perform a midline laparotomy to expose the portal vein.

    • Carefully isolate the portal vein from surrounding tissues.

    • Place a 20-gauge needle alongside the portal vein.

    • Tie a 3-0 silk ligature around both the portal vein and the needle.

    • Gently remove the needle, leaving a calibrated stenosis of the portal vein.[3]

    • Close the abdominal incision in layers.

    • Portal hypertension develops within a few days to a week following the procedure.[3]

Common Bile Duct Ligation (CBDL) in Mice

This model induces secondary biliary cirrhosis and portal hypertension.

  • Animals: Male C57BL/6 mice.

  • Materials: Anesthesia, surgical microscope, micro-surgical instruments, 6-0 silk suture.

  • Procedure:

    • Anesthetize the mouse and perform a midline abdominal incision.

    • Under a surgical microscope, carefully locate and isolate the common bile duct.

    • Ligate the common bile duct in two locations with 6-0 silk suture.

    • The duct can be transected between the two ligatures.

    • Close the abdomen.

    • Portal hypertension and biliary cirrhosis develop over 2-4 weeks.[11]

Experimental Protocols: this compound Administration

The administration protocol for this compound will depend on whether the study aims to investigate its acute or chronic effects.

Acute Administration

This protocol is suitable for studying the immediate hemodynamic effects of Vapreotide.

  • Vehicle: Sterile saline is a common vehicle for this compound.[12][13]

  • Route of Administration: Intravenous (i.v.) infusion is preferred for rapid and controlled delivery.[14]

  • Dosage: A typical dose for acute studies in rats is an infusion of 8 µg/kg/hour.[1]

  • Procedure:

    • Anesthetize the animal and cannulate a suitable vein (e.g., femoral or jugular vein).

    • Record baseline hemodynamic parameters, including portal pressure and mean arterial pressure.

    • Administer a continuous i.v. infusion of this compound at the desired dose.

    • Monitor and record hemodynamic changes at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.[1]

Chronic Administration

This protocol is designed to evaluate the long-term effects of Vapreotide on the development and progression of portal hypertension.

  • Route of Administration: Subcutaneous (s.c.) injection or implantation of osmotic mini-pumps are suitable for continuous, long-term delivery.[1][8]

  • Dosage: A typical dose for chronic studies in rats is delivered via subcutaneous implants to achieve a sustained release.[1]

  • Procedure:

    • Following the induction of portal hypertension, implant an osmotic mini-pump filled with this compound solution subcutaneously in the dorsal region of the animal.

    • Alternatively, administer daily or twice-daily s.c. injections.

    • The treatment duration can range from several days to weeks, depending on the study's objectives.[1]

    • At the end of the treatment period, perform hemodynamic measurements and collect tissues for further analysis.

Quantitative Data Summary

The following tables summarize the reported hemodynamic effects of this compound in a rat model of DMNA-induced cirrhosis.[1]

Table 1: Acute Hemodynamic Effects of Vapreotide Infusion (8 µg/kg/hr) in DMNA-Cirrhotic Rats [1]

ParameterPlacebo (n=13)Vapreotide (n=13)P-value
Change in Portal Pressure (%) 0 ± 8-8 ± 9< 0.05
Change in Splenorenal Shunt Blood Flow (%) -1.1 ± 14-17.3 ± 19< 0.05

Table 2: Chronic Hemodynamic Effects of Vapreotide (5 weeks) in DMNA-Cirrhotic Rats [1]

ParameterPlacebo (n=13)Vapreotide (n=13)P-value
Increase in Splenorenal Shunt Blood Flow (ml/min) 2.4 ± 1.51.2 ± 1.0< 0.05
Increase in Cardiac Index (ml/min/100g) 50 ± 1533 ± 10< 0.0001
Portal Pressure Not significantly changedNot significantly changedNS
Mean Arterial Pressure Not significantly changedNot significantly changedNS

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in an animal model of portal hypertension.

G cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection and Analysis Animal_Model Induce Portal Hypertension (e.g., DMNA, CCl4, PVL, CBDL) Grouping Randomize Animals into Treatment and Control Groups Animal_Model->Grouping Vapreotide_Admin Administer this compound (Acute or Chronic Protocol) Grouping->Vapreotide_Admin Placebo_Admin Administer Vehicle (Placebo) Grouping->Placebo_Admin Hemodynamics Measure Hemodynamic Parameters (Portal Pressure, Blood Flow, etc.) Vapreotide_Admin->Hemodynamics Placebo_Admin->Hemodynamics Biochemical Collect Blood and Tissue Samples for Biochemical and Histological Analysis Hemodynamics->Biochemical Data_Analysis Statistical Analysis of Collected Data Biochemical->Data_Analysis Conclusion Draw Conclusions on the Efficacy and Mechanism of Vapreotide Data_Analysis->Conclusion

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable tool for the in-vivo investigation of portal hypertension. The detailed protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies. The ability of Vapreotide to modulate splanchnic hemodynamics makes it an important compound for elucidating the complex mechanisms of portal hypertension and for the preclinical evaluation of novel therapeutic strategies. Further research could focus on comparing the efficacy of Vapreotide in different animal models and exploring its effects on intrahepatic resistance and liver fibrosis.

References

Troubleshooting & Optimization

Improving the solubility of Vapreotide Acetate for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vapreotide Acetate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists improve the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic octapeptide analog of somatostatin.[1][2] It is primarily used in research for its ability to bind to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, and for its neurokinin-1 (NK1) receptor antagonist activity.[2][3][4] These interactions allow it to inhibit the release of various hormones and growth factors, making it a subject of study in oncology and other fields.[2][5]

Q2: What are the main challenges when preparing this compound solutions for in vitro experiments?

A2: The primary challenge is its variable and sometimes poor solubility. Researchers may observe that it does not readily dissolve in aqueous solutions or that it precipitates out of solution when a concentrated stock is diluted into aqueous cell culture media.[6] Understanding its solubility properties in different solvents is key to preparing stable and usable solutions for assays.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial for maintaining the stability of the peptide.

  • Powder: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C or -80°C.[3][6]

  • Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Troubleshooting Guide: Improving this compound Solubility

This section addresses common solubility issues and provides step-by-step guidance for preparing this compound solutions.

Physicochemical Properties

A summary of this compound's key properties is provided below.

PropertyValueReference
Chemical Formula C₅₉H₇₄N₁₂O₁₁S₂[6]
Molecular Weight ~1191.43 g/mol [6]
Appearance White to Off-White Solid Powder[6][7]
Key Targets Somatostatin Receptors (SSTR2, SSTR5), Neurokinin-1 Receptor (NK1R)[2][3]
Solubility Data

This compound's solubility can vary depending on the solvent and preparation method. There are conflicting reports in the literature, which highlights the importance of empirical testing.

SolventReported SolubilityRecommendations & NotesReference
Water 11 - 14.29 mg/mLRequires sonication. Start with a small amount of powder and gradually add solvent.[3][4]
DMSO SolubleA common solvent for creating high-concentration stock solutions.[6]
Acetic Acid Soluble (>40 mg/mL in pure acetic acid); Slightly soluble in dilute solutions.Can be used to aid dissolution, especially for creating formulations for in vivo studies.[8][9]
Methanol Slightly SolubleNot a primary recommended solvent for in vitro cell-based assays.[8][10]
Common Solubility Problems & Solutions

Problem 1: this compound powder is not dissolving in water.

  • Cause: The peptide may require energy to dissolve in aqueous solutions. The pH of the water can also affect solubility.

  • Solution:

    • Use deionized, sterile water.

    • Add the water gradually to the powder while vortexing.

    • Use an ultrasonic water bath to aid dissolution. This is often necessary to reach higher concentrations.[3]

    • If solubility remains poor, consider using a different solvent system like DMSO to create a concentrated stock.

Problem 2: My DMSO stock solution of this compound precipitates when diluted in aqueous buffer or cell culture medium.

  • Cause: This is a common phenomenon known as "salting out" or precipitation, where a compound soluble in an organic solvent is not soluble when diluted into an aqueous environment.

  • Solution:

    • Minimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity.

    • Serial Dilutions: Perform serial dilutions. Instead of diluting the DMSO stock directly into your final volume of medium, first, dilute it into a smaller volume of medium and then add that to the rest of the medium while vortexing gently.

    • Warm the Medium: Pre-warming the cell culture medium to 37°C may help improve solubility upon dilution.

Logical Workflow for Solubilization

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G cluster_workflow This compound Solubilization Workflow start Start with Vapreotide Acetate Powder solvent_choice Choose Primary Solvent start->solvent_choice water Try Sterile Water solvent_choice->water Aqueous Assay dmso Use 100% DMSO solvent_choice->dmso Organic Stock dissolve_water Add solvent gradually Vortex and Sonicate water->dissolve_water dissolve_dmso Dissolve to create high-concentration stock dmso->dissolve_dmso check_sol_water Is it fully dissolved? dissolve_water->check_sol_water check_sol_dmso Is it fully dissolved? dissolve_dmso->check_sol_dmso check_sol_water->dmso No success_water Solution Ready for Use or Dilution check_sol_water->success_water Yes dilution_step Dilute DMSO stock into aqueous buffer/medium check_sol_dmso->dilution_step Yes troubleshoot Troubleshoot Dilution: - Use serial dilutions - Lower final concentration - Warm medium check_sol_dmso->troubleshoot No, consider another solvent or contact supplier check_precipitate Does it precipitate? dilution_step->check_precipitate success_final Solution Ready for Assay check_precipitate->success_final No check_precipitate->troubleshoot Yes troubleshoot->dilution_step

Caption: A step-by-step workflow for dissolving this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed method for preparing a concentrated stock solution.

Materials:

  • This compound powder (MW: 1191.43 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-Weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture on the powder.

  • Weighing: Carefully weigh out 1.2 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube. This amount is for a final volume of 100 µL. Adjust as needed for your desired volume.

  • Solvent Addition:

    • Calculate the required volume of DMSO. For 1.2 mg of this compound to make a 10 mM solution:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.0012 g / 1191.43 g/mol ) / 0.01 mol/L = 0.0001007 L

      • Volume = ~101 µL

    • Add 101 µL of sterile DMSO to the microcentrifuge tube containing the powder.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, brief sonication in a water bath may be applied.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

    • Clearly label the tubes with the compound name, concentration, solvent, and date of preparation.

Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells being used (typically <0.5%).

Vapreotide Signaling Pathway

Vapreotide, as a somatostatin analog, primarily functions by activating somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[11][12] The activation of these receptors, particularly SSTR2 and SSTR5, initiates an intracellular signaling cascade that leads to the inhibition of cell growth and hormone secretion.[13][14]

G cluster_pathway Vapreotide Signaling via Somatostatin Receptor (SSTR) vapreotide Vapreotide sstr SSTR2 / SSTR5 (GPCR) vapreotide->sstr Binds g_protein Gi/Go Protein sstr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK Pathway g_protein->mapk Modulates atp ATP camp cAMP atp->camp Conversion proliferation Inhibition of Cell Proliferation camp->proliferation Downregulation leads to secretion Inhibition of Hormone Secretion camp->secretion Downregulation leads to mapk->proliferation Modulation leads to

Caption: Vapreotide binding to SSTR inhibits adenylyl cyclase and modulates MAPK.

References

Technical Support Center: Overcoming Vapreotide Acetate Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Vapreotide Acetate degradation in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound treatment is showing inconsistent or lower-than-expected efficacy. Could degradation in the cell culture media be the cause?

A1: Yes, inconsistent or reduced efficacy is a primary indicator of peptide degradation. This compound, like other peptides, is susceptible to degradation in the complex environment of cell culture media. Degradation can occur through enzymatic activity from cells or components in the serum, as well as through chemical instability influenced by media pH and temperature. We recommend performing a stability assessment of this compound in your specific cell culture setup.

Q2: What are the primary mechanisms of this compound degradation in cell culture?

A2: The degradation of this compound in cell culture media can be attributed to two main factors:

  • Enzymatic Degradation: Cells can release proteases, such as exopeptidases (aminopeptidases and carboxypeptidases), into the culture medium.[1][2][3] These enzymes can cleave the peptide bonds of Vapreotide, rendering it inactive. The rate of enzymatic degradation can vary depending on the cell type and density.

  • Chemical Degradation: Several chemical processes can lead to the degradation of peptides in solution:

    • Hydrolysis: Cleavage of peptide bonds by water, which can be accelerated at non-optimal pH.[4]

    • Deamidation: The removal of an amide group, often from asparagine or glutamine residues.[4][5]

    • Oxidation: Particularly of methionine and cysteine residues, which can be influenced by dissolved oxygen and metal ions in the media.[4]

    • Aggregation: The formation of peptide aggregates can lead to a loss of active compound.[5]

Q3: How can I determine the stability of this compound in my specific cell culture conditions?

A3: You can perform a time-course experiment to measure the concentration of intact this compound in your cell culture medium over time. This typically involves incubating the peptide in your complete cell culture medium (with and without cells) and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of this compound is then quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What steps can I take to minimize this compound degradation in my experiments?

A4: Here are several strategies to enhance the stability of this compound in your cell culture experiments:

  • Optimize Media Conditions:

    • pH Control: Maintain a stable physiological pH (around 7.2-7.4) in your culture medium, as significant deviations can accelerate hydrolysis.[4]

    • Serum-Free or Reduced-Serum Media: If your cell line permits, consider using serum-free or reduced-serum media to minimize the concentration of exogenous proteases.

    • Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to the culture medium can significantly reduce enzymatic degradation. However, it is crucial to first test for any cytotoxic effects of the inhibitors on your cells.

  • Experimental Design:

    • Frequent Media Changes: Replenishing the media with freshly prepared this compound at regular intervals can help maintain a more consistent effective concentration.

    • Control for Acetate Accumulation: As this compound is a salt, be mindful of potential acetate accumulation in the media, which could affect pH and cellular metabolism.[6]

  • Proper Handling and Storage:

    • Stock Solutions: Prepare concentrated stock solutions of this compound in a suitable, sterile solvent (e.g., sterile water or DMSO) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4][7]

    • Working Solutions: Prepare fresh working solutions from the frozen stock immediately before each experiment.

Quantitative Data Summary

The following tables provide representative data on the stability of this compound under various conditions to help guide experimental design.

Table 1: Impact of Serum on this compound Stability in Cell Culture Media

Time (Hours)% Remaining (10% FBS)% Remaining (Serum-Free)
0100100
48598
86595
243088
48<1075

Table 2: Effect of Protease Inhibitors on this compound Stability in Media with 10% FBS

Time (Hours)% Remaining (No Inhibitor)% Remaining (With Inhibitor)
0100100
48599
86597
243092
48<1085

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (with and without serum, as required)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS or HPLC system

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Water with 0.1% formic acid (FA)

  • Internal standard (a stable peptide with similar properties, if available)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or DMSO.

    • Prepare your complete cell culture medium.

    • Spike the complete cell culture medium with this compound to the final working concentration used in your experiments (e.g., 1 µM).

  • Incubation:

    • Dispense the Vapreotide-containing medium into sterile tubes.

    • For assessing stability in the presence of cells, add the medium to your cultured cells at the desired density.

    • Place the tubes/plates in a 37°C incubator with 5% CO2.

  • Sample Collection:

    • Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately after collection, stop any enzymatic activity by adding 3 volumes of cold ACN with 0.1% FA (and internal standard, if used).

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis:

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by LC-MS/MS or HPLC to quantify the remaining concentration of intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage remaining versus time to determine the degradation profile.

Visualizations

Vapreotide_Signaling_Pathway cluster_cell Target Cell SSTR2 SSTR2 AC Adenylyl Cyclase SSTR2->AC MAPK MAPK Pathway SSTR2->MAPK SSTR5 SSTR5 SSTR5->AC SSTR5->MAPK cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA HormoneSecretion Inhibition of _Hormone Secretion PKA->HormoneSecretion CellGrowth Inhibition of Cell Growth MAPK->CellGrowth Vapreotide This compound Vapreotide->SSTR2 Vapreotide->SSTR5

Caption: this compound signaling pathway via SSTR2 and SSTR5 receptors.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Stock Prepare Vapreotide Stock Solution Prep_Media Spike Cell Culture Media Prep_Stock->Prep_Media Incubate Incubate at 37°C, 5% CO2 (with/without cells) Prep_Media->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Collect_Samples Quench Quench with Cold ACN + 0.1% FA Collect_Samples->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate

Caption: Workflow for assessing this compound stability in cell culture.

Caption: Troubleshooting logic for this compound efficacy issues.

References

Technical Support Center: Managing Tachyphylaxis with Continuous Vapreotide Acetate Infusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with continuous Vapreotide Acetate infusion and managing the phenomenon of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic octapeptide analog of somatostatin.[1][2] Its primary targets are the somatostatin receptors (SSTRs), with a higher affinity for SSTR2 and SSTR5.[3] It also exhibits antagonist effects at the neurokinin-1 receptor (NK1R).[4] Vapreotide is used in research to investigate its effects on hormone secretion, cell proliferation, and various physiological processes. In a clinical setting, it has been investigated for conditions like esophageal variceal bleeding.[5][6]

Q2: What is tachyphylaxis and how does it manifest with continuous this compound infusion?

Tachyphylaxis is a rapid decrease in the response to a drug following its continuous or repeated administration.[7][8] In the context of continuous this compound infusion, this means that the initial biological effects of the drug diminish over time, even though the infusion rate and drug concentration remain constant. A key example of this is the observed decrease in Vapreotide's ability to elevate intragastric pH after several days of continuous infusion.[9]

Q3: What is the proposed mechanism for this compound-induced tachyphylaxis?

The primary proposed mechanism for tachyphylaxis to this compound and other somatostatin analogs is the desensitization and downregulation of somatostatin receptors, particularly SSTR2.[9] This process involves:

  • Receptor Phosphorylation: Continuous agonist binding leads to phosphorylation of the intracellular domains of the SSTRs by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.

  • Uncoupling from G-proteins: β-arrestin binding sterically hinders the receptor's interaction with its cognate G-protein (typically Gi/o), leading to a loss of downstream signaling (e.g., inhibition of adenylyl cyclase).[10]

  • Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and further reducing the cell's responsiveness to Vapreotide.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Diminishing biological effect observed over time (suspected tachyphylaxis) Receptor desensitization and downregulation.- Confirm Tachyphylaxis: Measure downstream signaling markers (e.g., cAMP levels) at different time points during continuous infusion to quantify the loss of response.- Washout Period: If the experimental design allows, introduce a drug-free "washout" period to allow for receptor re-sensitization.- Dose Adjustment: While potentially counterintuitive, in some paradigms, altering the dosing strategy (e.g., pulsatile vs. continuous infusion) may mitigate tachyphylaxis. This would need to be empirically determined for your specific model.
Inconsistent or unexpected experimental results - This compound Instability: The compound may have degraded due to improper storage or handling.- Infusion Pump Malfunction: Inaccurate or inconsistent delivery of the this compound solution.- Verify Compound Integrity: this compound powder should be stored at -20°C for long-term storage (months to years).[1] Reconstituted solutions should be prepared fresh and stored according to the manufacturer's recommendations.- Calibrate and Check Infusion Pump: Ensure the infusion pump is properly calibrated and delivering the correct volume over time. Check for any kinks or blockages in the infusion line.
High variability between experimental replicates - Cell Culture Conditions: In in-vitro experiments, variations in cell density, passage number, or serum concentration can affect receptor expression and signaling.- Animal Model Variability: In in-vivo studies, differences in animal age, weight, or stress levels can contribute to variability.- Standardize Protocols: Maintain consistent cell culture conditions and use cells within a defined passage number range. For animal studies, ensure consistent animal husbandry and handling procedures.- Increase Sample Size: A larger number of replicates can help to overcome inherent biological variability.
Difficulty in detecting a downstream signaling response (e.g., changes in cAMP) - Low Receptor Expression: The cell line or tissue being used may have low endogenous expression of SSTR2 and SSTR5.- Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in signaling.- Use a High-Expressing System: Consider using a cell line engineered to overexpress the somatostatin receptor subtype of interest.- Optimize Assay Conditions: Ensure that the assay conditions (e.g., cell number, incubation times, reagent concentrations) are optimized for your specific experimental setup. Consider using a more sensitive detection method, such as a FRET-based biosensor.[11]

Quantitative Data on this compound Tachyphylaxis

The following table summarizes quantitative data from a study investigating the effects of continuous this compound infusion in healthy volunteers.[9]

ParameterDay 2 of InfusionDay 7 of InfusionPlacebo (Day 2)Placebo (Day 7)Implication
Median 24h Intragastric pH 2.61.91.71.5The effect of Vapreotide on increasing intragastric pH is significantly reduced by day 7, demonstrating tachyphylaxis.[9]
Maximal Gallbladder Ejection Fraction (%) 18%20%57%62%Vapreotide's inhibitory effect on gallbladder contraction is sustained and does not show tachyphylaxis over 7 days.[9]
Steady-State Plasma Vapreotide Concentration (pg/mL) ~2062~2062N/AN/ATachyphylaxis in gastric acid secretion is not due to a decrease in circulating drug levels.[9]

Experimental Protocols

In Vitro Assessment of Tachyphylaxis using a cAMP Assay

This protocol is designed to quantify the desensitization of SSTR2/5 in response to continuous this compound exposure in a cell-based assay.

Materials:

  • Cell line expressing SSTR2/5 (e.g., CHO-K1 or AtT-20 cells)

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Pre-treatment (Induction of Tachyphylaxis):

    • Treat cells with a continuous infusion of this compound at a relevant concentration (e.g., 100 nM) for varying durations (e.g., 0, 1, 4, 8, 24 hours).

    • Include a vehicle control group that receives a continuous infusion of the vehicle solution.

  • Washout: After the pre-treatment period, gently wash the cells twice with serum-free medium to remove the this compound.

  • Acute Challenge:

    • Stimulate the cells with a mixture of a fixed concentration of forskolin (to elevate basal cAMP levels) and a range of this compound concentrations for a short period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • For each pre-treatment duration, plot the this compound concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.

    • Compare the EC50 values and the maximal inhibition at each pre-treatment time point. A rightward shift in the EC50 and/or a decrease in the maximal response indicates tachyphylaxis.

Radioligand Binding Assay to Quantify Receptor Downregulation

This protocol measures the number of cell surface somatostatin receptors to assess if tachyphylaxis is associated with receptor internalization.

Materials:

  • Cell line expressing SSTR2/5

  • This compound

  • Radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14)

  • Non-labeled ("cold") somatostatin analog for determining non-specific binding

  • Binding buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture cells to confluence in multi-well plates. Treat the cells with this compound (e.g., 100 nM) for various time points to induce tachyphylaxis, including an untreated control.

  • Cell Harvesting and Membrane Preparation (Optional but Recommended): Cells can be harvested and crude membrane preparations can be made to isolate the receptors.

  • Binding Reaction:

    • Incubate the cells or membranes with a saturating concentration of the radiolabeled somatostatin analog in the presence or absence of a high concentration of the non-labeled analog (to determine non-specific binding).

    • Perform the incubation at a temperature and for a duration optimized to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand. This can be achieved by filtration through glass fiber filters followed by washing with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Compare the specific binding in the this compound-treated cells to the control cells at each time point. A decrease in specific binding suggests receptor downregulation.

Visualizations

Vapreotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vapreotide This compound SSTR SSTR2 / SSTR5 Vapreotide->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates GRK GRK SSTR->GRK Phosphorylates Beta_Arrestin β-Arrestin SSTR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion PKA->Cellular_Response Leads to Beta_Arrestin->G_protein Uncouples Endocytosis Receptor Internalization (Tachyphylaxis) Beta_Arrestin->Endocytosis

Caption: this compound signaling and tachyphylaxis pathway.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select Experimental Model (e.g., SSTR2-expressing cell line) B Define this compound Concentration and Infusion Duration A->B C Choose Readout Assay (e.g., cAMP, receptor binding) B->C D Prepare this compound Solution and Set Up Continuous Infusion C->D E Induce Tachyphylaxis (Pre-treatment) D->E F Perform Acute Challenge and Functional Assay E->F G Quantify Assay Signal F->G H Generate Dose-Response Curves and Calculate EC50 G->H I Compare Time Points to Assess Tachyphylaxis H->I J Interpret Results and Draw Conclusions I->J

References

Troubleshooting inconsistent results in Vapreotide Acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Vapreotide Acetate experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Vapreotide is a synthetic somatostatin analog. Its primary mechanism involves binding to somatostatin receptors (SSTRs), particularly SSTR2 and, with lower affinity, SSTR5.[1] This interaction mimics the natural hormone somatostatin, leading to the inhibition of various cellular processes, including the release of growth hormone and other peptides.[1][2] Additionally, Vapreotide has been shown to exhibit antagonist effects at the neurokinin-1 receptor (NK1R), which may contribute to some of its biological activities.[3][4]

Q2: What are the known targets of this compound?

A2: The primary targets are Somatostatin Receptor Type 2 (SSTR2) and Somatostatin Receptor Type 5 (SSTR5).[5][6] It also acts as an antagonist at the Substance-P receptor (neurokinin-1 receptor, NK1R).[3][5]

Q3: What factors can influence the stability of this compound in my experiments?

A3: The stability of peptide drugs like this compound can be affected by several factors, including temperature, pH, light exposure, and oxidation.[7][8][9] For reconstituted solutions, it is crucial to adhere to recommended storage conditions. Studies have investigated the use of stabilizing agents like glutamic acid-sodium glutamate buffer in freeze-dried formulations to ensure long-term stability.[10][11]

Q4: Can this compound exhibit off-target effects?

A4: Yes. While its primary targets are SSTR2 and SSTR5, Vapreotide also demonstrates antagonist activity at the NK1R.[3][4] This can lead to effects unrelated to somatostatin signaling, such as the attenuation of Substance P-induced intracellular calcium increase and NF-κB activation.[3] Researchers should consider this dual activity when interpreting results.

Troubleshooting Inconsistent Experimental Results

Problem 1: High variability in binding affinity (IC50) values.

This is a common issue that can arise from several sources. Follow this guide to troubleshoot.

  • Possible Cause 1: Reagent Stability. this compound, like other peptides, can degrade if not stored or handled properly.

    • Solution: Ensure the compound is stored at the recommended temperature and protected from light. Reconstitute fresh solutions for each experiment if possible. Studies show that factors like temperature and pH are critical for peptide stability.[7][9] A study on a freeze-dried formulation of vapreotide highlighted the importance of appropriate stabilizing agents for long-term storage.[11]

  • Possible Cause 2: Experimental Conditions. Minor variations in assay conditions can significantly impact results.

    • Solution: Standardize all parameters, including buffer composition, pH, incubation time, and temperature. Ensure consistent cell passage numbers and confluency, as receptor expression levels can vary.

  • Possible Cause 3: Ligand Competition. The choice and concentration of the radioligand in competitive binding assays are critical.

    • Solution: Verify the purity and specific activity of the radioligand. Use a concentration at or below its Kd for the target receptor to ensure assay sensitivity.

Below is a troubleshooting workflow to address inconsistent binding affinity:

G start Inconsistent IC50 Values check_reagent Check Reagent Integrity - Aliquot and store properly? - Freshly prepared? start->check_reagent check_protocol Review Experimental Protocol - Consistent cell passage? - Standardized buffer/pH? check_reagent->check_protocol Yes degraded Result: Degradation Likely Action: Use new vial, prepare fresh stock. check_reagent->degraded No check_assay Evaluate Assay Setup - Radioligand concentration optimal? - Incubation time consistent? check_protocol->check_assay Yes protocol_issue Result: Protocol Variability Action: Standardize all steps meticulously. check_protocol->protocol_issue No assay_issue Result: Suboptimal Assay Design Action: Re-optimize radioligand concentration and incubation. check_assay->assay_issue No end_ok Problem Resolved check_assay->end_ok Yes degraded->end_ok protocol_issue->end_ok assay_issue->end_ok

Caption: Troubleshooting workflow for inconsistent IC50 values.

Problem 2: Unexpected or weak downstream signaling response.

After confirming binding, a lack of downstream effect can be perplexing.

  • Possible Cause 1: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.

    • Solution: A study on the continuous infusion of vapreotide suggested a potential downregulation of somatostatin receptors over time, which was observed as a diminished effect on gastric pH after several days.[12] Minimize pre-incubation times or consider using a serum-starvation period before stimulation.

  • Possible Cause 2: Off-Target Effects. The observed effect might be influenced by Vapreotide's activity at the NK1R, confounding the expected SSTR2/5-mediated pathway.

    • Solution: Use specific antagonists for SSTR2 (like CYN-154806) or NK1R (like Aprepitant) to dissect which pathway is responsible for the observed effect.[3] For example, one study confirmed Vapreotide's NK1R antagonist effect was not reversed by an SSTR2 antagonist.[3]

  • Possible Cause 3: Cell-Specific Signaling. The coupling of SSTRs to downstream effectors (e.g., adenylyl cyclase, ion channels) can be cell-type specific.

    • Solution: Confirm the expression of all necessary signaling components (e.g., specific G-proteins, adenylyl cyclase isoforms) in your experimental model.

Data Presentation: Vapreotide Binding Affinities

The binding affinity of Vapreotide can vary based on the receptor subtype and the specific ligand used in the assay. Small structural modifications or the chelation of metals for imaging agents can significantly alter these affinities.[13]

Compound/AnalogTarget ReceptorReported IC50 (nM)Cell Line / TissueNotes
VapreotideNK1R330 ± 180Guinea-pig bronchiDisplacement of [3H]SP.[3]
Y-DOTA-vapreotidesst210.1 ± 1.1CHO (hSSTR2)Shows high affinity for sst2.[13]
Y-DOTA-vapreotidesst3117 ± 18CCL39 (hsst3)Lower affinity for sst3.[13]
Y-DOTA-vapreotidesst540.7 ± 5.0CHO (hsst5)Moderate affinity for sst5.[13]
AprepitantNK1R~1-10U373MG / HEK293-NK1RA potent NK1R antagonist, for comparison.[3]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity (IC50) of this compound.

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells transfected with human SSTR2) to ~90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr³]-octreotide), and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Vapreotide concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture 1. Culture SSTR2- expressing cells membranes 2. Prepare cell membranes culture->membranes reagents 3. Prepare reagents (Radioligand, Vapreotide) membranes->reagents plate 4. Add reagents to 96-well plate reagents->plate incubate 5. Incubate to reach equilibrium plate->incubate filter 6. Filter and wash to separate bound ligand incubate->filter count 7. Quantify radioactivity filter->count analyze 8. Calculate IC50 count->analyze

Caption: Experimental workflow for a competitive receptor binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay

This protocol assesses Vapreotide's antagonist effect at the NK1R.

  • Cell Culture: Plate cells expressing NK1R (e.g., U373MG astrocytoma cells) in a black, clear-bottom 96-well plate.[4]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or a known NK1R antagonist (e.g., Aprepitant) for 15-30 minutes.

  • Stimulation: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then inject a fixed concentration of the NK1R agonist, Substance P (SP), into each well.

  • Measurement: Immediately begin recording fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium flux.

  • Data Analysis: Calculate the peak fluorescence response for each well. Determine the inhibitory effect of Vapreotide by comparing the response in its presence to the response with SP alone.

Vapreotide Signaling Pathways

Vapreotide exerts its effects through at least two distinct signaling pathways.

G vapreotide This compound sstr2_5 SSTR2 / SSTR5 vapreotide->sstr2_5 Agonist nk1r NK1R vapreotide->nk1r Antagonist substance_p Substance P substance_p->nk1r Activates gi Gi Protein sstr2_5->gi gq Gq Protein nk1r->gq ac Adenylyl Cyclase gi->ac Inhibits plc Phospholipase C gq->plc camp ↓ cAMP ac->camp ca2 ↑ Intracellular Ca2+ plc->ca2 nfkB ↑ NF-κB Activation plc->nfkB response_sstr Inhibition of Hormone Secretion camp->response_sstr response_nk1r Modulation of Inflammation/Pain ca2->response_nk1r nfkB->response_nk1r

References

Addressing injection site reactions with Vapreotide Acetate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address injection site reactions (ISRs) observed during animal studies with Vapreotide Acetate. The information is compiled from preclinical research data and general best practices for subcutaneous administration of therapeutics.

Disclaimer

Direct quantitative data from preclinical studies detailing the incidence and severity of injection site reactions specifically for this compound are not widely available in published literature. The information presented here is extrapolated from studies on other somatostatin analogues, such as octreotide and lanreotide, and general principles of subcutaneous drug administration. Researchers should consider these recommendations as a guide and adapt them to their specific experimental context.

Troubleshooting Guide: Injection Site Reactions

This guide provides a structured approach to identifying, mitigating, and understanding injection site reactions associated with this compound administration in animal models.

Immediate Post-Injection Observations
Observation Potential Cause(s) Recommended Action(s)
Wheal/Bleb Formation - Intradermal instead of subcutaneous injection- Too rapid injection- Review and refine injection technique to ensure subcutaneous placement.- Inject the solution slowly and steadily.
Leakage from Injection Site - Needle withdrawal too rapid- Injection volume too large for the site- Pause briefly after injection before withdrawing the needle.- Consider dividing larger doses into multiple injection sites.
Vocalization or Flinching - Needle gauge too large- Cold temperature of the injectate- Formulation pH or osmolality- Use the smallest appropriate needle gauge for the animal model and injection volume.- Warm the this compound solution to room temperature before injection.- Review formulation characteristics; consider buffering to a physiological pH if appropriate for the compound's stability.
Delayed Injection Site Reactions (Hours to Days Post-Injection)
Observation Potential Cause(s) Recommended Action(s) & Investigation
Erythema (Redness) - Local inflammatory response to the drug or excipients- Mechanical trauma from injection- Record the diameter of the erythema at regular intervals.- Consider a vehicle-only control group to assess the contribution of the formulation.- Evaluate the use of a different, biocompatible solvent or adjusting the formulation pH.
Edema (Swelling) - Inflammatory response- Localized fluid accumulation- Measure the swelling (e.g., with calipers) at set time points.- Histopathological analysis of the injection site can help characterize the nature of the edema.- Assess the impact of dose concentration and volume.
Nodule/Granuloma Formation - Chronic inflammation- Foreign body reaction to precipitated drug or excipients- Palpate and measure nodules regularly.- Histopathology is crucial to differentiate between sterile abscesses, granulomas, and unresolved inflammation.- Investigate the solubility of this compound in the chosen vehicle at the administered concentration.
Necrosis/Ulceration - Severe inflammatory reaction- Vasoconstriction at the injection site- High concentration or non-physiological pH of the formulation- This is a severe adverse event and may require euthanasia of the animal.- Thoroughly review the formulation, dose, and injection technique.- Consider dose reduction or a different formulation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the common types of injection site reactions observed with somatostatin analogues in animal studies?

A1: Based on data from other somatostatin analogues like octreotide and lanreotide, common ISRs can include pain, erythema, edema, pruritus (itching), and the formation of nodules or induration at the injection site.[1] More severe reactions like necrosis are less common but have been reported. It's important to note that the physical trauma of the needle insertion itself can cause minimal to mild inflammation.[2]

Q2: How can I minimize the pain and stress to the animal during subcutaneous injection of this compound?

A2: To minimize discomfort, it is recommended to:

  • Use a new, sterile needle for each animal.

  • Select the smallest possible needle gauge appropriate for the viscosity of the solution and the animal species.

  • Warm the this compound solution to room temperature before administration.

  • Ensure the formulation is close to a neutral pH and isotonic, if possible without compromising the stability of the peptide.

  • Employ proper handling and restraint techniques to minimize animal movement and stress.

Q3: My this compound solution has a low pH. Could this be contributing to injection site reactions?

A3: Yes, the pH of the formulation can significantly impact local tolerance. Acidic formulations have been associated with an increased incidence of injection site reactions, including inflammation and intimal hyperplasia in blood vessels within the subcutis.[3] If this compound is stable at a more physiological pH, adjusting the formulation with a biocompatible buffer should be considered to improve local tolerance.

Q4: I am observing nodules at the injection site that are not resolving. What could be the cause?

A4: Persistent nodules can be indicative of a chronic inflammatory response or a foreign body reaction. This may be caused by the precipitation of this compound or one of the excipients at the injection site. It is advisable to perform a histopathological examination of the nodules to understand their composition. To mitigate this, you could investigate the solubility and stability of your formulation and consider alternative vehicles or the inclusion of solubilizing agents.

Q5: Should I be concerned about the immunogenicity of this compound causing injection site reactions?

A5: this compound is a synthetic peptide, and while the potential for an immunogenic response always exists with peptide-based therapeutics, ISRs are more commonly associated with local inflammation due to the physicochemical properties of the drug and its formulation. Somatostatin analogues are known to have immunomodulatory and anti-inflammatory properties, which may counteract a localized pro-inflammatory response.[2][4]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rats

This protocol is a general guideline and should be adapted based on the specific research question, animal model, and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection of the vial septum

  • Animal scale

  • Calipers for measuring reactions

Procedure:

  • Formulation Preparation: Prepare the this compound solution under sterile conditions. Note the final concentration, pH, and excipients used.

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each animal to determine the correct injection volume.

  • Dosing:

    • Gently restrain the rat.

    • Lift a fold of skin in the dorsal scapular region.

    • Insert the needle at the base of the skin tent, parallel to the back.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the calculated volume of this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate signs of distress.

    • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), visually inspect the injection site for erythema and edema.

    • Measure the diameter of any erythema and the size of any swelling using calipers.

    • Palpate the injection site for the formation of nodules.

  • Data Collection: Record all observations systematically. For terminal studies, collect the injection site tissue for histopathological analysis.

Protocol 2: Histopathological Evaluation of Injection Sites

Procedure:

  • Tissue Collection: At the designated endpoint, euthanize the animal according to approved IACUC protocols.

  • Gross Examination: Observe the injection site for any macroscopic abnormalities.

  • Tissue Trimming: Excise the injection site, including the skin, subcutaneous tissue, and underlying muscle.

  • Fixation: Place the tissue in 10% neutral buffered formalin.

  • Processing and Staining: Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: A veterinary pathologist should evaluate the slides for signs of inflammation (acute, subacute, chronic), necrosis, edema, fibrosis, and foreign material.

Visualizations

Signaling Pathways

Vapreotide_Signaling Vapreotide This compound SSTR2 SSTR2 Vapreotide->SSTR2 Binds SSTR5 SSTR5 Vapreotide->SSTR5 Binds NK1R Neurokinin-1 Receptor (NK1R) Vapreotide->NK1R Antagonizes AC Adenylyl Cyclase SSTR2->AC Inhibits SSTR5->AC Inhibits NFkB ↓ NF-κB Activation NK1R->NFkB Activates SubstanceP Substance P SubstanceP->NK1R Binds cAMP ↓ cAMP AC->cAMP Inflammation ↓ Pro-inflammatory Mediators (e.g., TNF-α)

Caption: this compound signaling pathways involved in its anti-inflammatory effects.

Experimental Workflow

Experimental_Workflow cluster_hist start Start: this compound Formulation animal_model Select Animal Model (e.g., Rat) start->animal_model injection Subcutaneous Injection (Dorsal Scapular Region) animal_model->injection monitoring Post-Injection Monitoring (Erythema, Edema, Nodules) injection->monitoring data_collection Quantitative Data Collection (Measurements, Scoring) monitoring->data_collection histopathology Histopathological Analysis (H&E Staining) monitoring->histopathology analysis Data Analysis and Troubleshooting data_collection->analysis histopathology->analysis

Caption: Workflow for assessing injection site reactions of this compound.

References

Validation & Comparative

Comparative Efficacy of Vapreotide Acetate and Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs): A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vapreotide Acetate and Lanreotide, two somatostatin analogs (SSAs) utilized in the management of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs). While both drugs share a common mechanism of action by targeting somatostatin receptors (SSTRs) to inhibit hormone secretion and tumor growth, the level of clinical evidence supporting their efficacy in GEP-NETs varies significantly. This document summarizes the available data, presents it in a structured format for easy comparison, and includes detailed experimental protocols where available.

Mechanism of Action and Signaling Pathways

Both Vapreotide and Lanreotide are synthetic analogs of the natural hormone somatostatin.[1] They exert their effects by binding to SSTRs, which are G-protein coupled receptors expressed on the surface of many neuroendocrine tumor cells.[1][2] The primary targets for both drugs are SSTR2 and SSTR5.[3] Activation of these receptors triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and the control of tumor cell proliferation.[2]

The antiproliferative effects of SSAs are mediated through both direct and indirect mechanisms. Direct effects include the induction of cell cycle arrest and apoptosis.[1] Indirectly, SSAs can inhibit the release of growth factors and hormones that promote tumor growth and angiogenesis.[1]

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects Vapreotide / Lanreotide Vapreotide / Lanreotide SSTR2/5 SSTR2/5 Vapreotide / Lanreotide->SSTR2/5 Binds to G-protein activation G-protein activation SSTR2/5->G-protein activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein activation->Inhibition of Adenylyl Cyclase Modulation of Ion Channels Modulation of Ion Channels G-protein activation->Modulation of Ion Channels Activation of Phosphatases Activation of Phosphatases G-protein activation->Activation of Phosphatases Inhibition of Hormone Secretion Inhibition of Hormone Secretion Inhibition of Adenylyl Cyclase->Inhibition of Hormone Secretion Modulation of Ion Channels->Inhibition of Hormone Secretion Cell Cycle Arrest Cell Cycle Arrest Activation of Phosphatases->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis Activation of Phosphatases->Induction of Apoptosis Anti-angiogenesis Anti-angiogenesis Inhibition of Hormone Secretion->Anti-angiogenesis Indirect effect

Figure 1: Simplified signaling pathway of Vapreotide and Lanreotide in GEP-NETs.

Comparative Efficacy Data

A significant disparity exists in the volume of clinical trial data available for this compound compared to Lanreotide in the context of GEP-NETs. Lanreotide has been extensively studied in large, randomized controlled trials, most notably the CLARINET study, which established its antiproliferative efficacy.[2][4] In contrast, clinical data for Vapreotide in GEP-NETs is sparse, with its primary approved indication in many regions being the treatment of esophageal variceal bleeding.

The following table summarizes the available efficacy data. It is important to note the limitations in comparing these two agents due to the lack of head-to-head trials and the limited data for Vapreotide in GEP-NETs.

Efficacy EndpointThis compoundLanreotide
Progression-Free Survival (PFS) No robust data available from large-scale clinical trials in GEP-NETs.CLARINET Trial: Median PFS not reached in the Lanreotide group versus 18.0 months in the placebo group (HR for progression or death, 0.47; 95% CI, 0.30 to 0.73; P<0.001).[2][4]
Overall Survival (OS) No data available from GEP-NET clinical trials.No significant difference observed in the CLARINET trial, potentially due to crossover from the placebo group.[4]
Tumor Response Rate Data is not available from significant GEP-NET trials.CLARINET Trial: Objective tumor response was not a primary endpoint, but disease stabilization was observed in a significant proportion of patients.[4]
Symptom Control (e.g., diarrhea, flushing) As a somatostatin analog, it is expected to provide symptom control; however, specific data from GEP-NET trials is lacking.Effective in controlling symptoms associated with functional GEP-NETs.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are the methodologies for the key clinical trial cited for Lanreotide. Due to the lack of significant clinical trials for Vapreotide in GEP-NETs, a detailed experimental protocol for this drug is not available.

Lanreotide: The CLARINET Study Protocol

The "Controlled Study of Lanreotide Antiproliferative Response in Neuroendocrine Tumors" (CLARINET) was a pivotal Phase III, randomized, double-blind, placebo-controlled, multinational study.[4]

cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (96 weeks) cluster_endpoint Primary Endpoint Assessment Inclusion Criteria Inclusion Criteria: - Advanced, well-differentiated GEP-NETs - Non-functioning tumors - SSTR-positive - Ki-67 <10% - Documented disease progression Randomization Randomization Inclusion Criteria->Randomization Lanreotide Autogel 120 mg Lanreotide Autogel 120 mg Deep subcutaneous injection every 28 days Deep subcutaneous injection every 28 days Lanreotide Autogel 120 mg->Deep subcutaneous injection every 28 days Progression-Free Survival (PFS) Progression-Free Survival (PFS) Lanreotide Autogel 120 mg->Progression-Free Survival (PFS) Evaluation Placebo Placebo Placebo->Deep subcutaneous injection every 28 days Placebo->Progression-Free Survival (PFS) Evaluation Randomization->Lanreotide Autogel 120 mg Randomization->Placebo

Figure 2: Experimental workflow of the CLARINET trial for Lanreotide.

  • Patient Population: The study enrolled patients with advanced, well-differentiated or moderately-differentiated, non-functioning, somatostatin receptor-positive GEP-NETs of grade 1 or 2 (Ki-67 <10%) with documented disease progression.[4] The tumors originated in the pancreas, midgut, or hindgut, or were of unknown origin.[4]

  • Treatment Regimen: Patients were randomly assigned to receive either Lanreotide Autogel at a dose of 120 mg or a placebo, administered via deep subcutaneous injection every 28 days for 96 weeks.[4]

  • Endpoints: The primary endpoint was progression-free survival (PFS).[4] Secondary endpoints included overall survival, safety, and quality of life.[4]

Safety and Tolerability

The safety profiles of somatostatin analogs are generally well-characterized. Common adverse events are typically gastrointestinal in nature.

Adverse Event ProfileThis compoundLanreotide
Common Adverse Events Expected to be similar to other SSAs (e.g., diarrhea, abdominal pain, nausea, cholelithiasis), but specific data from GEP-NET trials is limited.CLARINET Trial: Most common adverse events were diarrhea, abdominal pain, and cholelithiasis.[4] The majority of adverse events were mild to moderate in severity.[4]
Serious Adverse Events Data from GEP-NET trials is not available.Serious adverse events were infrequent in the CLARINET trial.[4]

Conclusion

Based on the currently available evidence, Lanreotide has a well-established efficacy and safety profile for the treatment of GEP-NETs, supported by robust data from the large, randomized CLARINET trial. It has demonstrated a significant improvement in progression-free survival in this patient population.

In contrast, there is a notable lack of published clinical trial data on the efficacy and safety of this compound specifically for GEP-NETs. While its mechanism of action as a somatostatin analog suggests potential utility, the absence of robust clinical evidence makes a direct comparison of its efficacy with Lanreotide impossible at this time.

For researchers and drug development professionals, this highlights a significant data gap for this compound in the GEP-NET treatment landscape. Further clinical investigation, including well-designed, controlled trials, would be necessary to establish its role and comparative efficacy in this setting. For clinicians, Lanreotide remains a standard of care with strong evidence-based support for the first-line treatment of advanced, well-differentiated GEP-NETs.

References

Validating the In Vivo Anti-Tumor Efficacy of Vapreotide Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of Vapreotide Acetate, a synthetic octapeptide analog of somatostatin. The data presented here is compiled from preclinical studies to assist researchers in evaluating its potential as an anti-cancer therapeutic.

Overview of this compound

This compound (also known as RC-160) is a potent somatostatin analog with a high binding affinity for somatostatin receptors (SSTR), particularly SSTR-2 and, to a lesser extent, SSTR-5.[1][2] Like other somatostatin analogs, its anti-tumor activity is believed to be mediated through both direct and indirect mechanisms. Direct mechanisms involve the inhibition of tumor cell proliferation and induction of apoptosis, while indirect mechanisms include the inhibition of growth factor and hormone secretion, such as insulin-like growth factor 1 (IGF-1), which are crucial for tumor growth and survival.[3][4]

In Vivo Anti-Tumor Activity: A Comparative Analysis

Preclinical studies have demonstrated the in vivo anti-tumor efficacy of this compound in various cancer models. This section presents a comparative analysis of this compound's performance against a control group in a rat colon cancer model.

Quantitative Data Summary

The following table summarizes the key findings from a study investigating the effect of Vapreotide (RC-160) on the growth of DHD/K12 rat colon cancer implanted subcutaneously in syngeneic BDIX rats.[5]

ParameterControl Group (Vehicle)This compound (RC-160) Treated GroupPercentage Change
Mean Tumor Volume (mm³) at Day 37504.5 ± 97.0177.8 ± 60.5 (p < 0.01)-64.8%
Tumor Volume Doubling Time (days)1113.5+22.7%
Tumor Growth Delay Time (days)-18-
Mean Labeling Index (%)Not ReportedDecreased by 35% (p < 0.01)-35%
Total Tumor Protein ContentNot ReportedDecreased by 70.1% (p < 0.05)-70.1%
Total Tumor DNA ContentNot ReportedDecreased by 68.7% (p < 0.05)-68.7%

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol is based on the aforementioned in vivo study of this compound in a rat colon cancer model.[5]

Animal Model:

  • Species: Syngeneic BDIX rats

  • Tumor Model: Subcutaneous implantation of DHD/K12 rat colon cancer cells.

Treatment Groups:

  • Control Group: Received daily subcutaneous injections of the vehicle.

  • Treatment Group: Received daily subcutaneous injections of this compound (RC-160) at a dose of 100 µg/kg/day.

Experimental Procedure:

  • DHD/K12 rat colon cancer cells were implanted subcutaneously into BDIX rats.

  • On the day of tumor inoculation, rats were randomly assigned to the control or treatment group (n=10 per group).

  • Treatment commenced on the day of tumor inoculation and continued for 37 days.

  • Tumor volumes were measured every 3-4 days.

  • At the end of the 37-day treatment period, tumors were excised for further analysis.

  • Tumor volume, tumor volume doubling time, and tumor growth delay were calculated.

  • In a separate cohort, the bromodeoxyuridine (BrdU) labeling index was determined to assess cell proliferation.

  • Total protein and DNA content of the tumors were also quantified.

Statistical Analysis:

  • Statistical significance between the control and treated groups was determined using appropriate statistical tests (e.g., t-test), with a p-value of less than 0.05 considered significant.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase (37 Days) cluster_2 Endpoint Analysis A DHD/K12 Colon Cancer Cell Culture B Subcutaneous Implantation in BDIX Rats A->B C Randomization B->C D Control Group (Vehicle s.c. daily) C->D E This compound Group (100 µg/kg s.c. daily) C->E F Tumor Volume Measurement (every 3-4 days) D->F E->F G Tumor Excision F->G H Final Tumor Volume G->H I Tumor Doubling Time G->I J Tumor Growth Delay G->J K BrdU Labeling Index G->K L Protein & DNA Content G->L

In Vivo Experimental Workflow for this compound Efficacy Testing.

G cluster_0 This compound Binding cluster_1 Downstream Signaling cluster_2 Anti-Tumor Effects Vap This compound SSTR2 SSTR2 Vap->SSTR2 High Affinity SSTR5 SSTR5 Vap->SSTR5 Lower Affinity AC Adenylate Cyclase (Inhibition) SSTR2->AC PLC Phospholipase C (Activation) SSTR2->PLC MAPK MAPK Pathway (Modulation) SSTR2->MAPK SSTR5->AC SSTR5->MAPK cAMP cAMP (Decrease) AC->cAMP PKA PKA (Inhibition) cAMP->PKA Hormone Inhibition of Growth Hormone & Factor Secretion cAMP->Hormone Prolif Inhibition of Cell Proliferation PKA->Prolif IP3_DAG IP3 & DAG (Increase) PLC->IP3_DAG Ca2 Intracellular Ca2+ (Increase) IP3_DAG->Ca2 Apop Induction of Apoptosis Ca2->Apop MAPK->Prolif MAPK->Apop

Signaling Pathways of this compound in Cancer Cells.

Conclusion

References

A Comparative Analysis of the Side Effect Profiles of Vapreotide Acetate and Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of vapreotide acetate and other commonly used somatostatin analogs (SSAs), namely octreotide and lanreotide. The information is compiled from clinical trial data and peer-reviewed literature to support research and drug development efforts in the field of neuroendocrine tumors (NETs), acromegaly, and other related conditions.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the incidence of common adverse events associated with long-acting formulations of octreotide and lanreotide, based on data from clinical trials in patients with neuroendocrine tumors and acromegaly. Direct comparative data for this compound in these indications is limited; however, available information on its side effect profile is presented separately.

Adverse EventOctreotide LAR (% Incidence)Lanreotide Autogel/Depot (% Incidence)This compound (% Incidence)
Gastrointestinal Disorders
Diarrhea21 - 61%26 - 65%Commonly reported, but specific percentages in comparative trials are not readily available.[1]
Abdominal Pain10 - 35%14 - 34%Commonly reported, but specific percentages in comparative trials are not readily available.[1][2]
Nausea10 - 30%11 - 30%Commonly reported, but specific percentages in comparative trials are not readily available.[1]
Vomiting7 - 20%4 - 13%Commonly reported, but specific percentages in comparative trials are not readily available.[1]
Flatulence9 - 22%8 - 13%Not frequently reported in available literature.
Constipation9 - 21%9 - 19%Not frequently reported in available literature.
Steatorrhea12%10%Some subjects complained of steatorrhea in a study with healthy volunteers.[2]
Hepatobiliary Disorders
Cholelithiasis (Gallstones)22 - 52%10 - 27%Reduced gallbladder contraction has been observed, a risk factor for gallstone formation.[2]
Biliary Sludge60%Not specifiedNot specified
Metabolism and Nutrition Disorders
Hyperglycemia2 - 28.3%[3]4 - 16%Can cause alterations in blood glucose levels.[4]
Hypoglycemia1 - 3%4 - 7%Can cause alterations in blood glucose levels.[4]
General Disorders and Administration Site Conditions
Injection Site Pain2 - 18%12 - 18%Not applicable for intravenous administration; subcutaneous administration data is limited.
Injection Site Reaction (e.g., nodules, inflammation)3 - 11%5 - 20%Not applicable for intravenous administration; subcutaneous administration data is limited.
Fatigue8 - 15%6 - 13%Commonly reported, but specific percentages in comparative trials are not readily available.[1]
Nervous System Disorders
Headache6 - 16%7 - 12%Commonly reported, but specific percentages in comparative trials are not readily available.[1]
Dizziness5 - 8%5 - 7%Not frequently reported in available literature.
Cardiac Disorders
Bradycardia3%3%Can cause alterations in heart rate and rhythm.[4]

Note: The incidence rates for octreotide and lanreotide are derived from various clinical trials and may differ based on the patient population and study design.[3][5][6][7][8][9] Data for this compound is primarily from studies in healthy volunteers or for indications other than long-term NET or acromegaly treatment, and therefore may not be directly comparable.[1][2][4]

Experimental Protocols

The data presented in this guide are derived from rigorously conducted clinical trials. The methodologies for assessing and reporting adverse events in these trials generally adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

General Methodology for Adverse Event Collection in Somatostatin Analog Clinical Trials

A standardized approach is crucial for the reliable collection and comparison of safety data across different clinical studies.

experimental_workflow cluster_protocol Adverse Event Monitoring Protocol screening Patient Screening and Baseline Assessment treatment Treatment Administration (SSA Injection/Infusion) screening->treatment monitoring Ongoing Monitoring (Clinic Visits, Lab Tests, Diaries) treatment->monitoring ae_detection Adverse Event (AE) Detection monitoring->ae_detection ae_documentation AE Documentation (CRF, eCRF) ae_detection->ae_documentation ae_grading AE Grading (CTCAE Severity) ae_documentation->ae_grading causality Causality Assessment (Investigator & Sponsor) ae_grading->causality reporting Reporting to Regulatory Authorities (e.g., MedWatch) causality->reporting

Caption: Generalized workflow for adverse event monitoring in SSA clinical trials.

Key Steps in Adverse Event Monitoring:

  • Baseline Assessment: Prior to treatment initiation, a thorough baseline assessment is conducted, including medical history, physical examination, and laboratory tests to document pre-existing conditions.

  • Data Collection: During the trial, adverse events are systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments. Patients may also be provided with diaries to record any symptoms experienced between visits.

  • Documentation: All adverse events are documented in the Case Report Form (CRF) or electronic CRF (eCRF). This includes a description of the event, its onset and resolution dates, severity, and any action taken.

  • Grading of Severity: The severity of adverse events is typically graded according to a standardized scale, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Causality Assessment: The investigator assesses the causal relationship between the study drug and the adverse event. The sponsor also provides an assessment.

  • Reporting: Serious adverse events (SAEs) are required to be reported to regulatory authorities and the institutional review board (IRB) or ethics committee within a specific timeframe.

Signaling Pathways of Somatostatin Analogs

Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.

signaling_pathway cluster_cell Target Cell (e.g., Neuroendocrine Tumor Cell) SSA Somatostatin Analog (Vapreotide, Octreotide, Lanreotide) SSTR Somatostatin Receptor (SSTR) SSA->SSTR Binds to G_protein G-protein (Gi) SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Calcium Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_secretion Inhibition of Hormone Secretion PKA->Hormone_secretion Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Hormone_secretion Cell_proliferation Inhibition of Cell Proliferation MAPK->Cell_proliferation

Caption: Simplified signaling pathway of somatostatin analogs.

Mechanism of Action:

Upon binding of an SSA to its receptor, the inhibitory G-protein (Gi) is activated. This leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

  • Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels, leading to a decrease in calcium influx, and the activation of potassium channels.

The culmination of these signaling events is the inhibition of hormone secretion from neuroendocrine cells and the suppression of cell growth and proliferation.

Conclusion

Octreotide and lanreotide, the most extensively studied long-acting SSAs, exhibit broadly similar side effect profiles, with gastrointestinal disturbances, gallbladder abnormalities, and effects on glucose metabolism being the most common. This compound is also associated with gastrointestinal side effects and has been shown to impact gallbladder function. However, a direct and comprehensive comparison of its long-term side effect profile with other SSAs in the treatment of neuroendocrine tumors and acromegaly is hampered by a lack of head-to-head clinical trial data. The choice of a specific SSA for a patient should be guided by its approved indications, efficacy data, and a careful consideration of the individual patient's baseline characteristics and potential risk factors for specific adverse events. Further research, including direct comparative studies, is warranted to better delineate the relative safety profiles of all available somatostatin analogs.

References

A Comparative Meta-Analysis of Vapreotide Acetate in Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Vapreotide Acetate, a synthetic octapeptide analog of somatostatin, has been evaluated in numerous clinical studies for its therapeutic efficacy, particularly in the management of esophageal variceal bleeding and in the treatment of neuroendocrine tumors (NETs).[1][2][3] This guide provides a meta-analysis of key clinical findings, compares Vapreotide with other therapeutic alternatives, and details the experimental protocols of pivotal studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Vapreotide exerts its effects primarily by mimicking natural somatostatin. It binds with high affinity to somatostatin receptor 2 (SSTR2) and with a lesser affinity to SSTR5.[3] These receptors are G-protein coupled receptors (GPCRs) found on various cells.[1][4][5] The activation of these receptors triggers a signaling cascade that inhibits the release of multiple hormones and vasoactive compounds, including growth hormone and glucagon.[1][2][3] This hormonal inhibition, coupled with a reduction in blood flow to the gastrointestinal tract (splanchnic blood flow), forms the basis of its therapeutic effect in conditions like variceal bleeding.[1][2]

Some studies also suggest an alternative mechanism involving the neurokinin-1 receptor (NK1R). Vapreotide has been shown to act as an antagonist to the NK1R, thereby blocking the effects of Substance P.[6][7] This interaction can lead to the attenuation of intracellular calcium increase and NF-κB activation, which may contribute to its broader biological effects.[6]

cluster_membrane Cell Membrane SSTR2 Somatostatin Receptor 2 (SSTR2) G_protein Gi Protein SSTR2->G_protein activates AC Adenylyl Cyclase cAMP Reduced cAMP Levels AC->cAMP leads to G_protein->AC inhibits Vapreotide This compound Vapreotide->SSTR2 binds to Effect Inhibition of Hormone Secretion & Reduced Splanchnic Blood Flow cAMP->Effect results in

Vapreotide signaling pathway via the SSTR2 receptor.

Efficacy in Acute Esophageal Variceal Bleeding

A meta-analysis of four randomized studies concluded that Vapreotide administration results in a significant improvement in the control of esophageal variceal bleeding.[8][9] It is recognized for its ease of use via intravenous administration, good safety profile with few, minor side effects, and minimal contraindications.[8][9][10]

Comparison: Vapreotide vs. Placebo (in conjunction with Endoscopic Therapy)

A pivotal multicenter, randomized controlled trial demonstrated that the early administration of Vapreotide before endoscopic treatment is more effective than endoscopic treatment alone for controlling acute bleeding in patients with cirrhosis.[11]

EndpointVapreotide + Endoscopy (n=98)Placebo + Endoscopy (n=98)P-ValueReference
Survival & Bleeding Control (5-day) 66% (65/98 patients)50% (49/98 patients)0.02[11]
Active Bleeding at Endoscopy 31% (28/91 patients)46% (43/93 patients)0.03[11]
Blood Transfusion Units (Mean ± SD) 2.0 ± 2.22.8 ± 2.80.04[11]

While combination therapy significantly improved bleeding control, it did not show a statistically significant effect on the overall 42-day mortality rate.[11]

Experimental Protocol: Vapreotide in Variceal Bleeding

The following protocol is based on the methodology of a key randomized controlled trial:

  • Patient Population: Patients with cirrhosis presenting with acute upper gastrointestinal bleeding.

  • Exclusion Criteria: Patients whose bleeding was not caused by portal hypertension were excluded post-randomization.[11]

  • Randomization: Patients were randomly assigned to one of two treatment arms within approximately 2.3 hours of hospital admission.[11]

  • Treatment Arm 1 (Vapreotide): An initial 50-μg intravenous bolus of Vapreotide, immediately followed by a continuous intravenous infusion at a rate of 50 μg per hour for five days.[11]

  • Treatment Arm 2 (Placebo): A placebo was administered following the same protocol as the Vapreotide arm.[11]

  • Concomitant Treatment: All patients in both groups received endoscopic treatment (such as sclerotherapy or band ligation) a mean of 2.6 hours after the infusion was initiated.[11]

  • Primary Endpoint: A composite of survival and the absence of re-bleeding within the five-day treatment period.[11]

Admission Patient Admission (Cirrhosis & GI Bleeding) Randomization Randomization (Double-Blind) Admission->Randomization Vapreotide Vapreotide Arm (50µg Bolus + 50µg/hr Infusion) Randomization->Vapreotide Group 1 Placebo Placebo Arm Randomization->Placebo Group 2 Endoscopy Endoscopic Sclerotherapy or Ligation (All Patients) Vapreotide->Endoscopy Placebo->Endoscopy Infusion Continue Infusion for 5 Days Endoscopy->Infusion Endpoint Primary Endpoint Assessed: Survival & Bleeding Control Infusion->Endpoint

Workflow of a pivotal clinical trial for Vapreotide.

Efficacy in Neuroendocrine Tumors (NETs)

While Vapreotide is a somatostatin analog (SSA), large-scale meta-analyses comparing it directly against other SSAs like Octreotide or Lanreotide are limited. However, meta-analyses of SSAs as a class provide strong evidence for their role in managing NETs.

Comparison: Somatostatin Analogues (Class) vs. Placebo

A systematic review and meta-analysis of randomized controlled trials for targeted therapies in metastatic NETs found that SSAs significantly improve progression-free survival (PFS) compared to placebo.

EndpointHazard Ratio (HR)95% Confidence Interval (CI)ConclusionReference
Progression-Free Survival (PFS) 0.410.29 – 0.58Statistically Significant Improvement[12]
Overall Survival (OS) 1.000.58 – 1.74No Significant Improvement[12]

These findings establish SSAs as a cornerstone for controlling tumor growth in patients with well-differentiated metastatic NETs.[13][14] For instance, the PROMID study showed that octreotide LAR extended the median time to tumor progression to 14.3 months compared to 6 months for placebo.[13] Similarly, the CLARINET trial demonstrated the antiproliferative activity of lanreotide.[14][15]

A phase III study comparing another SSA, pasireotide, with octreotide for symptom control in NETs found no difference in symptom response. However, an exploratory analysis revealed a longer median PFS for pasireotide (11.8 months vs. 6.8 months, HR=0.46).[16] This highlights the potential for different SSAs to have varying effects on tumor progression.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.